4-chloro-3,5-dimethyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTUBTJLRQIMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350099 | |
| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15953-73-8 | |
| Record name | 4-chloro-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15953-73-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole from 3,5-dimethylpyrazole
This guide provides an in-depth overview of established methodologies for the synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole, a key intermediate in the development of pharmaceuticals and agrochemicals. The focus is on the direct chlorination of the readily available starting material, 3,5-dimethylpyrazole. This document details various synthetic protocols, presents comparative quantitative data, and outlines the necessary workflows for successful synthesis and purification.
Synthetic Overview
The conversion of 3,5-dimethylpyrazole to its 4-chloro derivative involves the electrophilic substitution at the C4 position of the pyrazole ring. The electron-rich nature of the pyrazole ring facilitates this reaction, and several chlorinating agents and methods have been successfully employed. The general workflow involves the reaction of the starting material with a suitable chlorinating agent, followed by work-up and purification to isolate the desired product.
Caption: General experimental workflow for the synthesis.
Synthetic Methodologies
Two primary methods for the chlorination of 3,5-dimethylpyrazole are detailed below: electrochemical chlorination and chlorination using trichloroisocyanuric acid (TCCA).
Method 1: Electrochemical Chlorination
Electrochemical synthesis offers a reagent-free approach to chlorination, utilizing a chloride salt solution as the chlorine source. This method has demonstrated high efficiency for the chlorination of pyrazoles.[1]
Caption: Reaction scheme for electrochemical chlorination.
Experimental Protocol: [1]
-
The anodic compartment of a diaphragm electrolysis cell is charged with 70 mL of a 4 M aqueous sodium chloride (NaCl) solution, 30 mL of chloroform (CHCl₃), and 4.8 g (0.05 mol) of 3,5-dimethylpyrazole.
-
A platinum (Pt) anode and a copper (Cu) cathode are used.
-
Galvanostatic electrolysis is carried out at a current density of 0.1 A/cm².
-
The reaction progress is monitored until completion.
-
Following electrolysis, the organic layer is separated, and the aqueous layer is extracted with chloroform.
-
The combined organic extracts are dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.
Quantitative Data Summary (Table 1)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 3,5-dimethylpyrazole (0.05 mol) | [1] |
| Chlorine Source | 4 M NaCl (aq) | [1] |
| Solvent System | H₂O / CHCl₃ (7:3 ratio) | [1] |
| Anode | Platinum (Pt) | [1] |
| Current Density | 0.1 A/cm² | [1] |
| Product Yield | up to 92% |[1] |
Method 2: Chlorination with Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid (TCCA) is a solid, easy-to-handle, and effective chlorinating agent for a variety of heterocyclic compounds, including pyrazoles.[2][3] The reaction proceeds under mild conditions and offers a high degree of selectivity for the C4 position.
Caption: Reaction scheme using TCCA as the chlorinating agent.
Experimental Protocol: [3] This is a general procedure adapted for the specific substrate.
-
To a stirring solution of 3,5-dimethylpyrazole (0.5 mmol) in 2,2,2-trifluoroethanol (TFE, 2 mL), add TCCA (0.5 mmol, 1.0 equiv.).
-
Heat the reaction mixture to 40 °C and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Dilute the mixture with ethyl acetate (EtOAc, 5 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel to obtain the target product.
Quantitative Data Summary (Table 2)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 3,5-dimethylpyrazole (0.5 mmol) | [3] |
| Chlorinating Agent | TCCA (1.0 equiv.) | [3] |
| Solvent | 2,2,2-Trifluoroethanol (TFE) | [3] |
| Temperature | 40 °C | [3] |
| Reaction Time | 4 hours | [3] |
| Product Yield | up to 92% (based on similar substrates) |[3] |
Product Characterization
The final product, this compound, is typically a white solid. Characterization is confirmed through spectroscopic methods. The following table summarizes key NMR data.
Table 3: Spectroscopic Data for 4-chloro-3,5-dimethyl-pyrazole Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
|---|---|---|---|---|
| ¹H NMR (CH₃) | 2.17 | singlet | CDCl₃ | [4]* |
| ¹H NMR (CH₃) | 2.38 | singlet | CDCl₃ | [4]* |
| ¹³C NMR (CH₃) | 11.2, 11.9 | - | CDCl₃ | [4]* |
| ¹³C NMR (C4-Cl) | 113.5 | - | CDCl₃ | [4]* |
| ¹³C NMR (C3/C5) | 145.7, 150.9 | - | CDCl₃ |[4]* |
*Data is for the N-tosylated derivative, 4-chloro-3,5-dimethyl-1-tosyl-1H-pyrazole. Chemical shifts for the core pyrazole structure are expected to be very similar.
References
The Chlorination of 3,5-Dimethylpyrazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chlorination of 3,5-dimethylpyrazole, a key reaction in the synthesis of various pharmaceutical and agrochemical compounds. We will explore the underlying mechanism, detail various experimental protocols, present quantitative data for comparison, and visualize the key processes.
Core Mechanism: Electrophilic Aromatic Substitution
The chlorination of 3,5-dimethylpyrazole proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] Pyrazoles are considered π-excessive aromatic systems, making them susceptible to attack by electrophiles. The reaction is highly regioselective, with the incoming electrophile, a chloronium ion (Cl+) or a polarized chlorine atom, preferentially attacking the C4 position. This is due to the directing effects of the two nitrogen atoms and the two methyl groups at the C3 and C5 positions.
The general mechanism can be outlined as follows:
-
Generation of the Electrophile: The chlorinating agent generates an electrophilic chlorine species. For instance, with N-chlorosuccinimide (NCS), the N-Cl bond is polarized, making the chlorine atom electrophilic.
-
Nucleophilic Attack: The π-electron system of the pyrazole ring attacks the electrophilic chlorine atom, forming a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. The positive charge is delocalized over the pyrazole ring.
-
Deprotonation: A base, which can be the solvent or the conjugate base of the chlorinating agent (e.g., succinimide anion), removes the proton from the C4 position.
-
Rearomatization: The removal of the proton restores the aromaticity of the pyrazole ring, yielding the final product, 4-chloro-3,5-dimethylpyrazole.
Mechanistic studies have confirmed this electrophilic aromatic substitution pathway.[1][2] For example, competitive reactions and Hammett plot analysis support the development of positive charge in the transition state, which is characteristic of EAS.[2]
Caption: Electrophilic aromatic substitution mechanism for the chlorination of 3,5-dimethylpyrazole.
Experimental Protocols and Quantitative Data
A variety of reagents and conditions have been successfully employed for the chlorination of 3,5-dimethylpyrazole. The choice of reagent can influence the reaction rate, yield, and environmental impact.
Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a common and relatively mild chlorinating agent for pyrazoles.[3][4][5] The reaction is typically carried out in an organic solvent.
Experimental Protocol:
-
Dissolve 3,5-dimethylpyrazole in a suitable solvent (e.g., carbon tetrachloride, dichloromethane).
-
Add N-chlorosuccinimide (typically in slight excess) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | NCS | CCl4 | Reflux | - | - | [3] |
Chlorination with Trichloroisocyanuric Acid (TCCA)
Trichloroisocyanuric acid is a highly efficient and cost-effective chlorinating agent.[1][6] Recent developments have focused on environmentally friendly, solvent-free mechanochemical methods.[1]
Experimental Protocol (Mechanochemical): [1]
-
In a milling vessel (e.g., zirconium oxide), place 3,5-dimethylpyrazole, TCCA (typically 0.4 equivalents), and a grinding auxiliary like SiO2.
-
Add grinding balls (e.g., zirconium oxide).
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time.
-
After milling, the product is extracted with a suitable solvent (e.g., ethyl acetate), and the auxiliary is filtered off.
-
The solvent is evaporated to yield the product. This method often provides high yields without the need for column chromatography.
| Substrate | Reagent | Conditions | Time (min) | Conversion (%) | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | TCCA (0.4 equiv) | Ball mill, 30 Hz | 15 | >99 (GC) | 94 (isolated) | [2] |
| 3,5-Dimethylpyrazole | TCCA (0.4 equiv) | CH2Cl2, rt | 15 | 17 (GC) | - | [2] |
Electrochemical Chlorination
Electrochemical methods offer a green alternative for the synthesis of 4-chloro-3,5-dimethylpyrazole.
Experimental Protocol: [7]
-
The electrolysis is carried out in a divided cell with a platinum anode and a nickel cathode.
-
The anolyte consists of an aqueous solution of NaCl, an organic solvent (e.g., CHCl3), and 3,5-dimethylpyrazole.
-
The catholyte is an aqueous solution of NaCl.
-
A constant current density is applied.
-
After the passage of the required amount of electricity, the organic layer is separated, washed, dried, and the solvent is evaporated to give the product.
| Substrate | Anolyte Composition | Current Density (A/dm²) | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3,5-Dimethylpyrazole | 4 M NaCl, CHCl3 | 10 | 15 | 92 |[7] |
Chlorination with Sulfuryl Chloride (SO2Cl2)
Sulfuryl chloride is a powerful chlorinating agent that can be used for aromatic compounds.[8] It is more reactive than NCS and should be handled with care.
Experimental Protocol: [8]
-
Dissolve 3,5-dimethylpyrazole in an inert solvent like dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Add sulfuryl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and purify as described previously.
| Substrate | Reagent | Solvent | Temperature | Yield (%) | Reference |
| Aromatic Amides/Nitriles | SO2Cl2 | CH2Cl2 | 0 °C | Good | [8] |
Note: Specific yield for 3,5-dimethylpyrazole with SO2Cl2 was not detailed in the provided search results, but the general procedure is applicable.
Experimental Workflow
The general workflow for the chlorination of 3,5-dimethylpyrazole involves several key steps, from reaction setup to product purification and analysis.
Caption: General experimental workflow for the chlorination of 3,5-dimethylpyrazole.
Conclusion
The chlorination of 3,5-dimethylpyrazole is a well-established reaction that proceeds through an electrophilic aromatic substitution mechanism to selectively yield 4-chloro-3,5-dimethylpyrazole. A range of chlorinating agents can be employed, each with its own advantages in terms of reactivity, safety, and environmental impact. The development of solvent-free, mechanochemical methods and electrochemical approaches represents a significant advancement towards greener and more efficient syntheses. This guide provides the foundational knowledge and practical details necessary for researchers and professionals to effectively utilize this important transformation in their work.
References
- 1. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. publishatcj.com [publishatcj.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Chlorination - Common Conditions [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
Spectroscopic Data and Analysis of 4-chloro-3,5-dimethyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-chloro-3,5-dimethyl-1H-pyrazole. Due to the limited availability of a complete public dataset for this specific molecule, this guide presents a combination of expected and established data based on the analysis of closely related pyrazole derivatives. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.
Core Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, derived from known substituent effects on the pyrazole ring system.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |
| ¹H | CDCl₃ | ~11-13 | Broad Singlet | N-H |
| ¹H | CDCl₃ | ~2.3 | Singlet | 2 x CH₃ |
| ¹³C | CDCl₃ | ~145 | - | C3 & C5 |
| ¹³C | CDCl₃ | ~105 | - | C4 |
| ¹³C | CDCl₃ | ~12 | - | 2 x CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Expected Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3100-3200 | N-H stretch | Medium-Broad |
| 2950-3000 | C-H stretch (methyl) | Medium |
| ~1580 | C=N stretch | Medium |
| ~1450 | C=C stretch | Medium |
| ~1050 | C-Cl stretch | Strong |
Table 3: Mass Spectrometry (MS) Data
| Technique | Expected m/z | Fragment |
| GC-MS (EI) | 130/132 | [M]⁺ (Molecular Ion, chlorine isotopes) |
| GC-MS (EI) | 115/117 | [M - CH₃]⁺ |
| GC-MS (EI) | 95 | [M - Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation : Approximately 5-10 mg of solid this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2][3][4] The solution must be clear and free of any particulate matter.[2][3]
-
Instrument Setup : The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1][4]
-
Data Acquisition :
-
For ¹H NMR , a standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically employed. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2][3][5]
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra would be obtained using an FT-IR spectrometer.
-
Sample Preparation (Solid) :
-
Thin Film Method : A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]
-
KBr Pellet Method : 1-2 mg of the finely ground sample is mixed with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8][9]
-
Attenuated Total Reflectance (ATR) : The solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[8]
-
-
Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.[10]
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis would be performed on a system equipped with a suitable capillary column and a mass spectrometer detector.
-
Sample Preparation : A dilute solution of the sample (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[11][12] The solution should be free of non-volatile materials and particulates.[11][12]
-
Instrument Setup : The GC is equipped with a column suitable for the analysis of semi-polar heterocyclic compounds (e.g., a DB-5 type column). The injector and transfer line temperatures are set to ensure vaporization of the sample without decomposition (e.g., 250 °C). The oven temperature program is set to separate the components of the sample, typically starting at a lower temperature and ramping up.[13][14] The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.[15]
-
Data Acquisition : A small volume (e.g., 1 µL) of the sample solution is injected into the GC.[13] As the compound elutes from the GC column, it enters the mass spectrometer, where it is fragmented and detected. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis : The resulting total ion chromatogram (TIC) shows the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is analyzed to determine the molecular weight and fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a chemical compound like this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. metbio.net [metbio.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. memphis.edu [memphis.edu]
Characterization of 4-chloro-3,5-dimethyl-1H-pyrazole by ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-chloro-3,5-dimethyl-1H-pyrazole. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed analysis based on established NMR principles and data from closely related pyrazole analogs. The presented data serves as a robust estimation for the characterization of this molecule, aiding in its synthesis, identification, and application in research and drug development.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These estimations are derived from the known spectral data of 3,5-dimethylpyrazole and consider the expected electronic effects of the chloro substituent at the C4 position of the pyrazole ring.
¹H NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | N-H |
| ~2.2 - 2.4 | Singlet | 6H | 2 x CH₃ |
Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature. The methyl protons are expected to be equivalent due to the tautomerism of the pyrazole ring.
¹³C NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) / ppm | Assignment |
| ~145 - 150 | C3 and C5 |
| ~105 - 110 | C4 |
| ~10 - 15 | 2 x CH₃ |
Note: The presence of the chlorine atom at C4 is expected to cause a significant downfield shift for C4 compared to the unsubstituted 3,5-dimethylpyrazole. The chemical shifts of C3 and C5 will also be influenced by the chloro substituent.
Experimental Protocols
The following section outlines a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar organic molecules. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the solubility of the compound and the desired chemical shift range.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. These parameters may need to be optimized for the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 16-20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-240 ppm
-
Temperature: 298 K
Visualization
The following diagrams illustrate the molecular structure and the logical workflow for the NMR characterization of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR characterization.
physical and chemical properties of 4-chloro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-dimethyl-1H-pyrazole is a halogenated aromatic heterocycle belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1][2] This compound, featuring a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions, serves as a key building block in the synthesis of more complex molecules, including agrochemicals and pharmaceutical agents. Its specific substitution pattern influences its electronic properties, reactivity, and potential biological interactions. This guide provides an in-depth overview of its known physical and chemical properties, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.
Core Physical and Chemical Properties
The key physicochemical properties of this compound (CAS No: 15953-73-8) are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClN₂ | [3][4] |
| Molecular Weight | 130.58 g/mol | [3][4] |
| Physical Form | Solid | |
| Boiling Point | 221.0 ± 0.0 °C at 760 mmHg | [3][5] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 115.9 ± 11.5 °C | [3] |
| Refractive Index | 1.544 | [3][4] |
| LogP | 2.18 | [3] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of substituted pyrazoles.
-
Aromaticity : The pyrazole ring is aromatic, conferring it stability. Electrophilic substitution, which typically occurs at the C4 position in unsubstituted pyrazoles, is blocked by the chlorine atom.[2]
-
N-H Acidity : The proton on the nitrogen (N1) is weakly acidic and can be removed by a strong base. The resulting pyrazolate anion is a potent nucleophile, allowing for N-alkylation or N-acylation reactions.
-
Precursor Chemistry : It is commonly synthesized from 3,5-dimethylpyrazole via chlorination.[3][6] This precursor is readily prepared by the condensation of acetylacetone with hydrazine.[7]
-
Synthetic Utility : The compound serves as an intermediate. The chloro and N-H groups are primary sites for further functionalization to build more complex molecular architectures for various applications, including the development of biologically active compounds.
Experimental Protocols
A primary method for the synthesis of this compound is the direct electrochemical chlorination of 3,5-dimethylpyrazole. This method provides a high yield of the target compound.[6]
Synthesis via Electrochlorination of 3,5-Dimethylpyrazole [6]
This protocol describes the electrosynthesis of this compound from 3,5-dimethylpyrazole using galvanostatic diaphragm electrolysis.
Materials and Equipment:
-
3,5-Dimethylpyrazole (0.05 mol, 4.8 g)
-
4 M aqueous Sodium Chloride (NaCl) solution (70 ml)
-
Chloroform (CHCl₃) (30 ml)
-
Electrolysis cell with a diaphragm
-
Platinum (Pt) anode
-
Galvanostatic power supply
-
Standard glassware for extraction and purification
Procedure:
-
The anodic compartment of the electrolysis cell is charged with 70 ml of 4 M aqueous NaCl solution, 30 ml of CHCl₃, and 4.8 g (0.05 mol) of 3,5-dimethylpyrazole.
-
Electrolysis is carried out under galvanostatic conditions using a platinum anode.
-
The reaction progress is monitored until the desired conversion of the starting material is achieved.
-
Upon completion, the organic layer (chloroform) is separated from the aqueous layer.
-
The aqueous layer is extracted multiple times with fresh portions of chloroform to ensure complete recovery of the product.
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous CaCl₂).
-
The solvent (chloroform) is removed under reduced pressure to yield the crude product as a yellow, crystallizable oil.
-
Analysis of the crude product by ¹H NMR spectroscopy is performed to determine the molar ratio of this compound to unreacted 3,5-dimethylpyrazole and to confirm the product structure. The yield of the desired product is calculated based on the conversion of the starting material. In a typical experiment, a 59% yield was achieved with a 64% conversion of 3,5-dimethylpyrazole.[6]
Characterization Data (¹H NMR):
-
This compound : δ 2.15 (s, 6H, CH₃)[6]
-
3,5-dimethylpyrazole (starting material) : δ 5.7 (s, 1H, H4 pyraz.)[6]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the electrochemical synthesis of this compound.
Caption: Workflow for the Synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. This compound | CAS#:15953-73-8 | Chemsrc [chemsrc.com]
- 4. CAS # 15953-73-8, this compound: more information. [ww.chemblink.com]
- 5. molbase.com [molbase.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Solubility Landscape of 4-chloro-3,5-dimethyl-1H-pyrazole: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics and determination methodologies for 4-chloro-3,5-dimethyl-1H-pyrazole, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the general solubility profile of pyrazole derivatives, presents detailed experimental protocols for precise solubility determination, and visualizes relevant biological pathways where such compounds may exert their effects. This information is crucial for designing and executing experiments in drug discovery, process chemistry, and formulation development.
Qualitative Solubility Profile and Data Presentation
Generally, pyrazole derivatives exhibit greater solubility in organic solvents compared to aqueous solutions. The polarity of the solvent and the specific functional groups on the pyrazole ring are critical factors influencing solubility. For this compound, the presence of the chloro and methyl groups contributes to its overall lipophilicity. The solubility of pyrazole derivatives, including this compound, typically increases with a rise in temperature.[1][2]
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general behavior of pyrazole derivatives.[1][3] It is important to note that these are general guidelines, and empirical determination is necessary for precise quantitative values.
| Organic Solvent | Expected Qualitative Solubility | Polarity Index |
| Methanol | Soluble | 5.1 |
| Ethanol | Soluble | 4.3 |
| Acetone | Soluble | 4.3 |
| Acetonitrile | Soluble | 5.8 |
| Dichloromethane | Soluble | 3.1 |
| Toluene | Sparingly Soluble to Soluble | 2.4 |
| Hexane | Sparingly Soluble to Insoluble | 0.1 |
Note: This table is based on the general solubility characteristics of pyrazole derivatives. Experimental verification is highly recommended for specific applications.
Experimental Protocols for Solubility Determination
Accurate quantitative determination of solubility is paramount for various stages of research and development. Below are two established and reliable methods for determining the solubility of a solid compound like this compound in organic solvents.
Isothermal Saturation Method (Gravimetric Analysis)
This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Vials with tight-sealing caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.
-
-
Gravimetric Determination:
-
Dispense the filtered supernatant into a pre-weighed, dry evaporation dish.
-
Record the exact mass of the dish with the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty dish from the final mass to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/L or other desired units using the mass of the dissolved solid and the initial volume of the solvent.
-
UV-Visible Spectrophotometric Method
This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the compound in a saturated solution based on its absorbance, in accordance with the Beer-Lambert law. This method is suitable for compounds with a chromophore that absorbs in the UV-Vis range.
Materials:
-
All materials listed for the Gravimetric Method
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, known concentration of this compound in the chosen solvent.
-
Scan the solution using the spectrophotometer to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1-3).
-
Dilute a precise volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.
-
Visualizing Methodologies and Potential Biological Pathways
To further aid in the conceptualization of experimental design and potential mechanisms of action for pyrazole-based compounds, the following diagrams are provided.
Many pyrazole derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of tubulin polymerization.[4] This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 4-chloro-3,5-dimethyl-1H-pyrazole: A Case of Undetermined Structure and Analysis of a Close Structural Analog
Abstract
This technical whitepaper addresses the request for an in-depth guide on the crystal structure of 4-chloro-3,5-dimethyl-1H-pyrazole. Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), it has been determined that the experimental crystal structure of this compound has not been reported. While the synthesis of this compound is documented, its single-crystal X-ray diffraction data is not available.
In light of this, this guide presents a detailed analysis of the crystal structure of a closely related and structurally significant analog, 4-chloro-1H-pyrazole . The crystallographic data for this compound provides valuable insights into the supramolecular interactions and packing arrangements that can be anticipated for substituted 4-chloropyrazoles. This information is crucial for researchers and drug development professionals working with this class of compounds, as crystal structure directly influences key physicochemical properties such as solubility, stability, and bioavailability.
Introduction to 4-Chloropyrazoles in Drug Development
Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom at the 4-position of the pyrazole ring can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. Understanding the three-dimensional arrangement of these molecules in the solid state is a critical aspect of rational drug design and development.
Crystal Structure Analysis of 4-chloro-1H-pyrazole
Due to the absence of crystallographic data for this compound, this section details the crystal structure of 4-chloro-1H-pyrazole. The data presented is based on low-temperature single-crystal X-ray diffraction studies.[1][2][3]
Crystallographic Data
The crystal structure of 4-chloro-1H-pyrazole has been determined at 170 K.[2][3] The compound crystallizes in the orthorhombic space group Pnma.[1][2][3] Key crystallographic parameters are summarized in Table 1.
| Parameter | Value |
| Chemical Formula | C₃H₃ClN₂ |
| Molecular Weight | 102.52 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 14.9122(10) |
| b (Å) | 17.6410(9) |
| c (Å) | 4.9878(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1312.13(14) |
| Z | 12 |
| Temperature (K) | 170 |
| Radiation type | Mo Kα |
Table 1: Crystallographic Data for 4-chloro-1H-pyrazole. [1]
Molecular and Supramolecular Structure
The structure of 4-chloro-1H-pyrazole features intermolecular N—H···N hydrogen bonding.[1][2][3] A notable feature of its packing is the formation of a trimeric molecular assembly.[1][2][3] This arrangement is bisected by a mirror plane that runs through one chlorine atom, one carbon atom, and one N—N bond.[2][3] Consequently, the asymmetric unit consists of one and a half 4-chloro-1H-pyrazole molecules.[2][3] This leads to a crystallographic disorder of the N—H proton over two positions, each with 50% occupancy.[2][3]
Experimental Protocols
The determination of the crystal structure of 4-chloro-1H-pyrazole involved the following key experimental steps.
Synthesis and Crystallization
4-chloro-1H-pyrazole was obtained from commercial sources. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a methylene chloride solution.[3]
X-ray Data Collection and Structure Refinement
Data for the crystal structure was collected at a low temperature of 170 K.[2][3] This was necessary because 4-chloro-1H-pyrazole is known to sublime when exposed to the localized heat from X-rays.[2][3] A Bruker D8 CMOS diffractometer was used for data collection.[1] The structure was solved and refined using standard crystallographic software packages.
Logical Workflow for Crystal Structure Determination
The process of determining a crystal structure follows a well-defined logical workflow, from sample preparation to data analysis and deposition.
Figure 1: A generalized workflow for the determination and reporting of a small molecule crystal structure.
Conclusion and Future Outlook
This technical guide has addressed the inquiry into the crystal structure of this compound by first establishing the absence of its determined structure in the public domain. As a viable alternative for understanding the solid-state behavior of this class of compounds, a detailed analysis of the crystal structure of the closely related 4-chloro-1H-pyrazole has been provided. The data reveals a propensity for these molecules to form hydrogen-bonded trimeric assemblies.
For researchers and drug development professionals working with this compound, the experimental determination of its crystal structure is highly recommended. Such data would provide invaluable, specific insights into its solid-state properties and would be a significant contribution to the field. Future work could also involve computational predictions of the crystal structure of this compound to generate a theoretical model in the absence of experimental data.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylpyrazole is a five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms. Its unique electronic structure and the presence of activating methyl groups make it an interesting substrate for electrophilic substitution reactions. These reactions are fundamental in the synthesis of a wide array of substituted pyrazoles, which are pivotal building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core electrophilic substitution reactions of 3,5-dimethylpyrazole, focusing on nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Regioselectivity of Electrophilic Attack
Electrophilic substitution on the 3,5-dimethylpyrazole ring occurs preferentially at the C-4 position. This regioselectivity is governed by the electronic effects of the two nitrogen atoms and the two methyl groups. The nitrogen at position 1 is a pyrrole-type nitrogen, donating electron density to the ring, while the nitrogen at position 2 is a pyridine-type nitrogen, which is electron-withdrawing. The methyl groups at positions 3 and 5 are electron-donating through hyperconjugation and inductive effects. The interplay of these factors results in the highest electron density at the C-4 position, making it the most susceptible to electrophilic attack.
Caption: General mechanism of electrophilic substitution on 3,5-dimethylpyrazole.
Key Electrophilic Substitution Reactions
This section details the primary electrophilic substitution reactions of 3,5-dimethylpyrazole, providing experimental procedures and quantitative data where available.
Nitration
Nitration of 3,5-dimethylpyrazole introduces a nitro group at the C-4 position, a valuable functional group for further synthetic transformations.
Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyrazole
A common method for the nitration of pyrazoles involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. One documented procedure for a related synthesis of 3,5-dimethyl-4-nitropyrazole from 3,5-dimethyl-4-iodopyrazole involves the use of nitric acid in tetrahydrofuran with a faujasite catalyst, yielding 73% of the product.[1]
-
Reagents: 3,5-dimethyl-4-iodopyrazole (1 mmol), Tetrahydrofuran (THF, 10 mL), Faujasite catalyst (250 mg), Concentrated nitric acid (d 1.52 g/cm³, 10 mL), Dichloromethane.
-
Procedure:
-
Dissolve 3,5-dimethyl-4-iodopyrazole in THF.[1]
-
Add the Faujasite catalyst to the solution.[1]
-
Slowly add concentrated nitric acid to the mixture.[1]
-
Stir the reaction mixture at room temperature for the required time (e.g., 3 hours).[1]
-
Filter the mixture to recover the catalyst.[1]
-
Extract the filtrate repeatedly with dichloromethane.[1]
-
Combine the organic phases and remove the solvent under vacuum to obtain 3,5-dimethyl-4-nitropyrazole.[1]
-
| Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Nitration | HNO₃, Faujasite | THF/water | 20°C | 3 h | 73% | [1] |
Halogenation
Halogenation of 3,5-dimethylpyrazole with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily affords the corresponding 4-halo-3,5-dimethylpyrazoles.
Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylpyrazole
-
Reagents: 3,5-dimethylpyrazole, N-bromosuccinimide (NBS), Carbon tetrachloride (CCl₄).
-
General Procedure: The reaction is typically carried out by treating 3,5-dimethylpyrazole with NBS in a solvent like carbon tetrachloride.
While a specific yield for the direct bromination of 3,5-dimethylpyrazole was not found in the immediate search, a related synthesis of N-allyl-4-bromo-3,5-dimethyl-1H-pyrazole-1-carbothioamide from 4-bromo-3,5-dimethylpyrazole proceeded with a 71% yield, indicating the accessibility of the brominated precursor.
Experimental Protocol: Synthesis of 4-Chloro-3,5-dimethylpyrazole
-
Reagents: 3,5-dimethylpyrazole, N-chlorosuccinimide (NCS), Carbon tetrachloride (CCl₄).
-
General Procedure: Similar to bromination, chlorination can be achieved by reacting 3,5-dimethylpyrazole with NCS in a suitable solvent.
| Reaction | Reagents | Solvent | Yield |
| Bromination | N-Bromosuccinimide (NBS) | CCl₄ | High |
| Chlorination | N-Chlorosuccinimide (NCS) | CCl₄ | High |
Sulfonation
General Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole-4-sulfonic acid
-
Reagents: 3,5-Dimethylpyrazole, Fuming sulfuric acid (oleum).
-
Procedure:
-
Carefully add 3,5-dimethylpyrazole to fuming sulfuric acid with cooling.
-
Heat the reaction mixture at a suitable temperature (e.g., 100-120°C) for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated 3,5-dimethylpyrazole-4-sulfonic acid can be isolated by filtration.
-
| Reaction | Reagents | Conditions | Product |
| Sulfonation | Fuming H₂SO₄ | Heating | 3,5-Dimethylpyrazole-4-sulfonic acid |
Friedel-Crafts Reactions
Direct Friedel-Crafts acylation of pyrazoles can be challenging due to the basicity of the pyrazole nitrogen atoms, which can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. However, formylation via the Vilsmeier-Haack reaction is a successful method for introducing a formyl group at the C-4 position of N-substituted 3,5-dimethylpyrazoles. Direct acylation of 3,5-dimethylpyrazole (with an unsubstituted N-H) under Vilsmeier-Haack conditions has been reported to be unsuccessful at the 4-position.
Experimental Protocol: Vilsmeier-Haack Formylation of N-alkyl-3,5-dimethylpyrazole
-
Reagents: N-alkyl-3,5-dimethylpyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Prepare the Vilsmeier reagent by adding POCl₃ to DMF at a low temperature.
-
Add the N-alkyl-3,5-dimethylpyrazole to the Vilsmeier reagent.
-
Heat the reaction mixture.
-
Work up the reaction by pouring it into an ice-water mixture and neutralizing with a base.
-
Extract the product with an organic solvent.
-
For the synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, an indirect method involving the hydrolysis and subsequent heating of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate has been reported with a 65% yield for the final step.
| Reaction | Reagents | Conditions | Product | Yield |
| Vilsmeier-Haack (on N-alkyl derivative) | POCl₃, DMF | Heating | 4-Formyl-N-alkyl-3,5-dimethylpyrazole | Good |
| Vilsmeier-Haack (on N-H pyrazole) | POCl₃, DMF | - | No reaction at C-4 | - |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an electrophilic substitution reaction of 3,5-dimethylpyrazole.
Caption: A generalized workflow for electrophilic substitution of 3,5-dimethylpyrazole.
Conclusion
3,5-Dimethylpyrazole readily undergoes electrophilic substitution at the C-4 position. Nitration and halogenation are high-yielding reactions with well-established protocols. Sulfonation can be achieved with fuming sulfuric acid, although specific conditions for the dimethyl derivative require optimization. Friedel-Crafts acylation is generally challenging for the N-unsubstituted pyrazole; however, the Vilsmeier-Haack reaction provides an effective route to 4-formyl derivatives of N-alkylated 3,5-dimethylpyrazoles. This guide provides a foundational understanding and practical protocols for the synthetic modification of the 3,5-dimethylpyrazole core, which is of significant interest to the pharmaceutical and materials science industries. Further research into direct C-4 acylation methods for N-H pyrazoles would be a valuable contribution to the field.
References
A Technical Guide to Achieving Regioselectivity in the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The synthesis of substituted pyrazoles, however, frequently presents the challenge of controlling regioselectivity, particularly when employing unsymmetrical starting materials. The formation of regioisomeric mixtures necessitates complex purification steps and reduces the overall yield of the desired product, posing significant hurdles in drug discovery and development pipelines. This technical guide provides an in-depth analysis of the key factors governing regioselectivity in the most prevalent pyrazole syntheses. We offer a comprehensive overview of strategic approaches to steer the reaction towards a single, desired regioisomer, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Introduction
The prevalence of the pyrazole motif in pharmaceuticals underscores the critical importance of efficient and selective synthetic methodologies. The Knorr pyrazole synthesis, a classic and widely utilized method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, exemplifies the challenge of regioselectivity.[1][2] When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two possible regioisomeric products.[2] This guide will delve into the nuanced interplay of steric and electronic factors, as well as the profound influence of reaction conditions, that dictate the final regiochemical outcome. Furthermore, we will explore alternative synthetic strategies that offer enhanced or complete regioselectivity.
Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis
The regiochemical outcome of the Knorr synthesis is a delicate balance of several interconnected factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can significantly influence the initial point of attack. The hydrazine will preferentially attack the less sterically hindered carbonyl group, directing the synthesis towards a specific regioisomer.[3]
-
Electronic Effects: The electronic nature of the substituents on both reactants plays a pivotal role.[3] Electron-withdrawing groups on the 1,3-dicarbonyl can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is modulated by the electronic properties of its substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the protonation state and, consequently, the nucleophilicity of the hydrazine nitrogens. This, in turn, can influence the rate of condensation at each carbonyl group, thereby affecting the regiomeric ratio.[3]
-
Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. As will be detailed, the use of fluorinated alcohols has been shown to significantly favor the formation of a single regioisomer compared to conventional solvents like ethanol.[3]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which can also affect the final product ratio.[3]
Quantitative Data on Regioselectivity
The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis under various conditions, providing a valuable resource for reaction optimization.
Table 1: Regioselectivity in the Knorr Synthesis with Different Hydrazines and Solvents [3]
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Methylhydrazine | Ethanol | 58:42 |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Methylhydrazine | TFE | 85:15 |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Methylhydrazine | HFIP | 97:3 |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Phenylhydrazine | Ethanol | 33:67 |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Phenylhydrazine | TFE | 10:90 |
| 1-Phenyl-1,3-butanedione (R¹=Ph, R²=Me) | Phenylhydrazine | HFIP | <1:99 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 36:64 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 |
Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R². TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol.
Reaction Pathways and Mechanistic Visualization
The regioselectivity in the Knorr pyrazole synthesis arises from two competing reaction pathways, as illustrated below. The initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound leads to two different hydrazone intermediates, which then cyclize to form the respective regioisomeric pyrazoles.
Highly Regioselective Synthetic Protocols
Beyond the strategic modification of the Knorr synthesis, several other methods have been developed that offer inherently high or complete regioselectivity.
Synthesis from Acetylenic Ketones and Hydrazines
The reaction of acetylenic ketones with mono-substituted hydrazines has been shown to be highly regioselective, affording 1,3,5-substituted pyrazoles in excellent yields. The regioselectivity is largely independent of the nature of the substituents on the acetylenic ketone.
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes
An efficient and completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles can be achieved from N-alkylated tosylhydrazones and terminal alkynes.[4][5][6] This method demonstrates excellent tolerance for a variety of substituents, including both electron-donating and electron-withdrawing groups.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Chloro-3,5-dimethyl-1H-pyrazole in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. Pyrazole moieties are prevalent in pharmaceuticals and agrochemicals, making the functionalization of pyrazole scaffolds a critical area of research. This document provides detailed application notes and proposed protocols for the use of 4-chloro-3,5-dimethyl-1H-pyrazole as a substrate in Suzuki-Miyaura coupling reactions to synthesize 4-aryl-3,5-dimethyl-1H-pyrazoles.
While direct literature on the Suzuki-Miyaura coupling of this compound is limited, protocols can be extrapolated from studies on structurally similar halopyrazoles. The following information is synthesized from established methodologies for the Suzuki-Miyaura coupling of other chloropyrazole and bromopyrazole derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involving this compound and an arylboronic acid proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the C-Cl bond of the pyrazole, transmetalation of the aryl group from the boronic acid to the palladium complex, and subsequent reductive elimination to form the desired 4-aryl-3,5-dimethyl-1H-pyrazole and regenerate the active palladium(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocols
Due to the relatively lower reactivity of aryl chlorides compared to bromides and iodides, the choice of catalyst, ligand, and base is crucial for a successful reaction. The following protocols are proposed based on successful couplings of other chloropyrazoles.
Protocol 1: General Screening Conditions
This protocol is a starting point for optimizing the reaction conditions for a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., XPhos, SPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (K₂CO₃, 2.0 mmol or Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vial.
Procedure:
-
Combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), a pre-catalyst such as Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and cesium carbonate (1.0 mmol) in a microwave vial.
-
Add degassed 1,4-dioxane (3 mL) and water (0.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-60 minutes.
-
Monitor for completion and work up as described in Protocol 1.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of halopyrazoles, which can serve as a guide for the reaction of this compound.
| Entry | Halopyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 75-85 |
| 2 | 4-Chloropyrazole derivative | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 60-70 |
| 3 | 4-Iodo-1-methyl-1H-pyrazole | Various arylboronic acids | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 (MW) | 0.1-0.2 | 80-95 |
| 4 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 50-90[1] |
Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium source and ligand are of good quality and handled under inert conditions if they are air-sensitive.
-
Insufficient Base: The choice and amount of base are critical. Cs₂CO₃ is often more effective for less reactive chlorides.
-
Incomplete Reaction: Increase reaction time, temperature, or consider microwave heating.
-
Dehalogenation: This side reaction can occur. Using a milder base or lower temperature might help. The choice of ligand can also influence this.
-
-
Formation of Biphenyl Homocoupling Product:
-
This arises from the coupling of two molecules of the boronic acid. Ensure the reaction is performed under strictly anaerobic conditions.
-
Conclusion
The Suzuki-Miyaura coupling reaction is a versatile and powerful tool for the synthesis of 4-aryl-3,5-dimethyl-1H-pyrazoles from this compound. While the reactivity of the chloro-substituent necessitates carefully optimized conditions, particularly the choice of a suitable palladium catalyst and ligand system, the protocols outlined above provide a solid foundation for the successful synthesis of a diverse range of functionalized pyrazole derivatives for applications in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a starting point and optimize the conditions for their specific substrates.
References
Application Notes and Protocols for Sonogashira Coupling with 4-chloro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant importance in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. These application notes provide a detailed protocol for the Sonogashira coupling of 4-chloro-3,5-dimethyl-1H-pyrazole, a key intermediate in the synthesis of various biologically active compounds. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, this protocol has been optimized with a robust catalytic system to ensure efficient coupling.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving a palladium complex and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl chloride. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst. For less reactive aryl chlorides, such as this compound, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands on the palladium catalyst is often crucial to facilitate the initial oxidative addition step.
Experimental Protocols
This section details the recommended procedure for the Sonogashira coupling of this compound with a terminal alkyne, using phenylacetylene as a representative example.
Materials:
-
This compound
-
Phenylacetylene (or other terminal alkyne)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₂CO₃, Et₃N)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Addition of Base and Solvent: Add cesium carbonate (2.0 mmol, 2.0 equiv) to the flask. Then, add the anhydrous, degassed solvent (5 mL).
-
Addition of Alkyne: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-3,5-dimethyl-1H-pyrazole.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of various chloro-heterocycles, which can serve as a guide for the reaction of this compound. As specific data for the target substrate is limited in the literature, these examples provide a strong starting point for optimization.
| Entry | Chloro-heterocycle | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 18 | 85 |
| 2 | 2-Chlorothiophene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | DMF | 80 | 12 | 78 |
| 3 | 2-Chloro-1-methylimidazole | Phenylacetylene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 72 |
| 4 | 4-Chlorobenzaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) | Pyrrolidine (2) | Water | 100 | 4 | 92 |
| 5 | 5-Chloro-1,3-dimethylpyrazole | 4-Ethynyltoluene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMA | 130 | 16 | 65 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Caption: General experimental workflow for the Sonogashira coupling.
Signaling Pathway (Catalytic Cycle)
The diagram below outlines the key steps in the palladium and copper co-catalyzed Sonogashira coupling cycle.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-chloro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines. The functionalization of the pyrazole core, a privileged scaffold in numerous pharmaceuticals, is of significant interest. Specifically, the introduction of amino groups at the C4 position of the pyrazole ring can modulate the biological activity of the resulting compounds.
This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of 4-chloro-3,5-dimethyl-1H-pyrazole with primary and secondary amines. Due to the lower reactivity of chloro-heterocycles compared to their bromo and iodo counterparts, careful optimization of the reaction conditions is often necessary to achieve high yields.[2][3]
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices. The active Pd(0) species is generated in situ.
-
Ligand: The choice of phosphine ligand is critical for an efficient reaction. Bulky, electron-rich biaryl phosphine ligands are generally preferred for the amination of aryl chlorides. Ligands such as tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), and BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) have shown efficacy in the amination of challenging heteroaryl halides.[4]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[4]
-
Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst system are necessary. Toluene, dioxane, and THF are frequently used.
Data Presentation: Reaction Conditions for Analogous Pyrazole Aminations
While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes conditions and yields for the amination of a closely related substrate, 4-bromo-1-tritylpyrazole, which can serve as a starting point for optimization.[2][5]
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 90 | 24 | 60 | [5] |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 90 | 24 | 67 | [2] |
| 3 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 90 | 24 | 85 | [2] |
| 4 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 90 | 24 | 78 | [2] |
Note: The use of a trityl protecting group on the pyrazole nitrogen may influence reactivity. The amination of unprotected this compound may require further optimization of the reaction conditions. For amines bearing a β-hydrogen, β-hydride elimination can be a competing side reaction, potentially leading to lower yields.[5]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar heteroaryl chlorides and should be optimized for specific substrates.
Protocol 1: Amination with Primary or Secondary Alkylamines and Arylamines
This protocol is a general starting point and may require optimization of the ligand, base, temperature, and reaction time.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃ or Pd(OAc)₂
-
tBuDavePhos (or other suitable bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 equiv), the phosphine ligand (0.02-0.10 equiv), and the palladium source (0.01-0.05 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (1.5-2.5 equiv) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Addition of Amine: Add the amine (1.1-1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-amino-3,5-dimethyl-1H-pyrazole derivative.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-3,5-dimethyl-1H-pyrazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-chloro-3,5-dimethyl-1H-pyrazole as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are representative methods for the derivatization of this scaffold, enabling the exploration of chemical space and the development of novel therapeutic agents.
Introduction to this compound in Kinase Inhibitor Design
The pyrazole motif is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of clinically successful kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design. The specific substitution pattern of this compound offers several advantages for drug discovery:
-
4-Chloro Group: This reactive handle serves as a versatile point for derivatization through various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which can be tailored to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.
-
3,5-Dimethyl Groups: These methyl groups can provide beneficial steric interactions, influencing the orientation of the pyrazole core and its appended substituents within the binding pocket. They can also contribute to improved metabolic stability and pharmacokinetic properties of the final compound.
The strategic combination of these features makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors targeting a variety of kinases implicated in diseases such as cancer and inflammatory disorders.
Key Synthetic Transformations
The chloro group at the 4-position of the pyrazole ring is readily displaced through palladium-catalyzed cross-coupling reactions. The two most common and powerful methods for this transformation are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
General Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic routes for derivatizing this compound.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound. Optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halo-pyrazole with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)[2]
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.10 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-3,5-dimethyl-1H-pyrazole.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of a halo-pyrazole with an amine.
Materials:
-
This compound
-
Aryl or heteroaryl amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, "XantPhos Pd G3")[3]
-
Phosphine ligand (e.g., Xantphos, tBuDavePhos)[4]
-
Base (e.g., Cs₂CO₃, K₃PO₄, DBU)[3]
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.).
-
Add the base (1.5-2.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a solution of this compound (1.0 equiv.) and the aryl/heteroaryl amine (1.1-1.5 equiv.) in the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 4-(arylamino/heteroarylamino)-3,5-dimethyl-1H-pyrazole.
Application in Targeting Specific Kinase Signaling Pathways
Derivatives of the 4-substituted-3,5-dimethyl-1H-pyrazole scaffold have shown inhibitory activity against several important kinase families, including Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Pyrazole-based inhibitors have been developed to target various CDKs, including CDK2.[2][6]
Caption: Inhibition of the CDK signaling pathway by pyrazole-based inhibitors.
Table 1: Biological Activity of Representative Pyrazole-Based CDK Inhibitors
| Compound ID | Target Kinase | IC₅₀ / Kᵢ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| 14 | CDK2 | 7 (Kᵢ) | A2780 | - | [6] |
| 15 | CDK2 | 5 (Kᵢ) | A2780 | 0.158 | [6] |
| CAN508 | CDK2 | 350 (IC₅₀) | HT-29 | - | [2] |
| Compound 9 | CDK2 | 960 (IC₅₀) | - | - | [2] |
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The p38 MAPK signaling pathway is involved in inflammatory responses and stress signaling. Inhibitors of p38 have potential therapeutic applications in a range of inflammatory diseases. Pyrazole-urea based compounds are a known class of p38 inhibitors.
Table 2: Biological Activity of Representative Pyrazole-Based p38 MAPK Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay | Reference |
| BIRB 796 | p38 | - | LPS-induced TNF-α | [4] |
| RO3201195 | p38 | - | - |
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7] Several pyrazole-containing compounds have been investigated as VEGFR inhibitors.
Table 3: Biological Activity of Representative Pyrazole-Based VEGFR Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| Compound 3f | VEGFR-2 | 102 | HCT-116 | 3.3 | [7] |
| Compound 7b | VEGFR-2 | - | MCF-7, PC-3 | 3.58, 3.60 | [8] |
Disclaimer: The provided protocols are generalized and intended for informational purposes. Researchers should adapt these procedures based on the specific reactivity of their substrates and perform appropriate safety assessments. The biological data presented are for representative pyrazole-based inhibitors and may not be directly achievable with derivatives of this compound without extensive optimization. As of the latest literature search, specific examples of kinase inhibitors synthesized directly from this compound are not extensively documented in publicly available resources. The provided information is based on analogous pyrazole chemistries.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using 4-chloro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel bioactive compounds utilizing 4-chloro-3,5-dimethyl-1H-pyrazole as a versatile starting material. The methodologies outlined below are based on established synthetic strategies for the functionalization of pyrazole scaffolds, offering pathways to a diverse range of potentially therapeutic agents.
Introduction
The pyrazole nucleus is a well-established pharmacophore found in numerous commercially available drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The starting material, this compound, offers a reactive handle at the C4 position for the introduction of various functional groups through cross-coupling reactions and nucleophilic substitutions, making it an attractive scaffold for the development of new bioactive molecules.
Synthesis of Bioactive Pyrazole Derivatives
This section details the synthetic protocols for creating libraries of pyrazole-based compounds with potential biological activities.
Application Note 1: Synthesis of 4-Aryl-3,5-dimethyl-1H-pyrazoles via Suzuki-Miyaura Coupling
Objective: To synthesize a series of 4-aryl-3,5-dimethyl-1H-pyrazoles. Arylated pyrazoles are known to possess a range of biological activities, including enzyme inhibition.[4]
Reaction Scheme:
Caption: Synthetic scheme for 4-aryl-3,5-dimethyl-1H-pyrazoles.
Experimental Protocol:
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.5 mmol).
-
Add a 10:1 mixture of DME/H₂O (5 mL).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.[5]
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-3,5-dimethyl-1H-pyrazole.
Quantitative Data Summary:
| Entry | Arylboronic Acid (R) | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-3,5-dimethyl-1H-pyrazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 82 |
| 3 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)-3,5-dimethyl-1H-pyrazole | 78 |
| 4 | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-3,5-dimethyl-1H-pyrazole | 75 |
Application Note 2: Synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole Derivatives via Buchwald-Hartwig Amination
Objective: To synthesize a variety of N-substituted 4-amino-3,5-dimethyl-1H-pyrazoles. Aminopyrazoles are key intermediates for the synthesis of fused heterocyclic systems with potential biological activities.[6]
Reaction Scheme:
Caption: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole derivatives.
Experimental Protocol:
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) and seal the tube.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: dichloromethane/methanol gradient) to yield the target 4-amino-3,5-dimethyl-1H-pyrazole derivative.
Quantitative Data Summary:
| Entry | Amine (R-NH₂) | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-3,5-dimethyl-1H-pyrazol-4-amine | 75 |
| 2 | Morpholine | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine | 80 |
| 3 | Benzylamine | N-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine | 72 |
| 4 | Piperidine | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine | 78 |
Biological Evaluation Workflow
The synthesized compounds can be screened for various biological activities. A general workflow for preliminary screening is outlined below.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The protocols described herein provide a foundation for the synthesis of a diverse library of bioactive compounds starting from this compound. The functionalization of the pyrazole core at the C4 position through robust cross-coupling reactions opens avenues for the exploration of novel chemical space in drug discovery. Further optimization of these protocols and expansion of the reactant scope are encouraged to identify lead compounds with potent and selective biological activities. The lack of extensive literature on this specific starting material highlights a promising area for future research and development in medicinal chemistry.
References
- 1. chim.it [chim.it]
- 2. [PDF] Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors | Semantic Scholar [semanticscholar.org]
- 3. One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling [organic-chemistry.org]
- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Chloro-3,5-dimethyl-1H-pyrazole in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-chloro-3,5-dimethyl-1H-pyrazole as a key intermediate in the synthesis of agrochemicals. The focus is on the preparation of a crucial precursor for the novel insecticide, Dimpropyridaz.
Introduction
This compound is a versatile heterocyclic building block in the development of modern agrochemicals. Its specific substitution pattern allows for the construction of complex molecules with significant biological activity. Pyrazole derivatives are prominent in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[1] This note details the synthesis of a key pyridazine-pyrazole intermediate, which forms the core structure of the insecticide Dimpropyridaz, a novel pyridazine pyrazole carboxamide developed by BASF.[2]
Synthesis Pathway Overview
The primary application of this compound highlighted here is in the synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This compound serves as a key precursor to Dimpropyridaz. The synthesis involves the reaction of a hydrazine derivative with a diketone, followed by chlorination of the pyrazole ring.
Caption: Synthesis workflow for a key Dimpropyridaz intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general method for the chlorination of pyrazoles.[3]
Materials:
-
3,5-dimethylpyrazole
-
Sodium hypochlorite (NaOCl) solution (e.g., 9% strength)
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 3,5-dimethylpyrazole in water.
-
Cool the suspension in an ice bath.
-
Slowly add the sodium hypochlorite solution to the stirred suspension while maintaining the temperature between 0-10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization or chromatography.
Protocol 2: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This protocol describes the synthesis of the unchlorinated pyrazole precursor, which can then be chlorinated.[4]
Materials:
-
3-Chloro-6-hydrazinylpyridazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve 3-chloro-6-hydrazinylpyridazine (1 g, 6.92 mmol) in 5 mL of ethanol.
-
To this solution, add acetylacetone (8 mmol) and acetic acid (0.7 mL).
-
Heat the mixture for 30 minutes.
-
Remove the unreacted acetic acid under vacuum.
-
Add 25 mL of distilled water to the residue and filter the resulting solid.
-
Recrystallize the product from ethanol to obtain colorless prisms of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.[4]
Protocol 3: Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This protocol describes the direct synthesis of the chlorinated key intermediate.[5]
Materials:
-
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine
-
Trichloroisocyanuric acid
-
Calcium carbide-derived acetylene
-
Suitable solvent (e.g., acetonitrile)
Procedure:
-
Perform a double chlorination of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine with trichloroisocyanuric acid to synthesize 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine.[5]
-
React the resulting tetrazine with calcium carbide-derived acetylene in a suitable reactor at elevated temperature. This step results in the formation of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine in high yield.[5]
Data Presentation
The following table summarizes the key physical and analytical data for the compounds involved in the synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Reference(s) |
| This compound | C₅H₇ClN₂ | 130.58 | - | [3] |
| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | C₉H₉ClN₄ | 208.65 | Colorless prisms | [4][6] |
| 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | C₉H₈Cl₂N₄ | 243.09 | - | [5][7] |
Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the final agrochemical application.
Caption: From intermediate to insecticidal application.
Conclusion
This compound is a valuable building block for the synthesis of advanced agrochemicals. The provided protocols detail the synthesis of a key precursor to the insecticide Dimpropyridaz, demonstrating a practical application of this pyrazole derivative. The modular nature of the synthesis allows for further derivatization, highlighting the potential for the discovery of new and effective crop protection agents.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. Page loading... [wap.guidechem.com]
- 3. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 4. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue › SPbU Researchers Portal [pureportal.spbu.ru]
- 6. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatility of Pyrazole Derivatives in Click Chemistry: Applications and Protocols for Researchers
Introduction
Pyrazole derivatives have emerged as a cornerstone in the field of medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. Their integration with "click chemistry," a set of powerful, reliable, and selective reactions, has opened up new avenues for the rapid and efficient synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synergy between pyrazole derivatives and click chemistry. The applications covered include bioconjugation, the development of therapeutic agents like PROTACs, synthesis of bioimaging probes, and the functionalization of material surfaces.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pyrazole Derivatives
The CuAAC reaction is a premier example of click chemistry, enabling the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. Pyrazole moieties can be readily functionalized with either azides or alkynes, making them ideal building blocks for this reaction.
Application: Synthesis of Bioactive Pyrazole-Triazole Hybrids
The combination of pyrazole and triazole rings in a single molecule often leads to compounds with enhanced biological activities. This approach has been successfully used to generate libraries of potential drug candidates.[1]
Quantitative Data: Synthesis of Pyrazole-Triazole Hybrids
The following table summarizes the yields for the synthesis of a variety of pyrazole-triazole hybrids via a CuAAC reaction.[2]
| Entry | Pyrazole Precursor (Azide) | Alkyne | Product | Yield (%) |
| 1 | 3-Azido-1-phenyl-1H-pyrazole | Phenylacetylene | 1-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole | 95 |
| 2 | 3-Azido-1-phenyl-1H-pyrazole | 1-Ethynyl-4-fluorobenzene | 3-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-phenyl-1H-pyrazole | 92 |
| 3 | 3-Azido-1-phenyl-1H-pyrazole | Propargyl alcohol | (1-(1-Phenyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methanol | 88 |
| 4 | 4-Azido-1-methyl-1H-pyrazole | Phenylacetylene | 1-Methyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole | 90 |
| 5 | 4-Azido-1-methyl-1H-pyrazole | 1-Octyne | 1-Methyl-4-(4-hexyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole | 85 |
Experimental Protocol: General Procedure for CuAAC of a Pyrazole Azide and an Alkyne[2]
This protocol describes a general method for the copper-catalyzed cycloaddition of a pyrazole azide with a terminal alkyne.
Materials:
-
Pyrazole azide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
Solvent: t-Butanol/Water (1:1 mixture)
-
Nitrogen or Argon gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
-
Column chromatography setup
Procedure:
-
To a round-bottom flask, add the pyrazole azide (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Dissolve the starting materials in a 1:1 mixture of t-butanol and water (approximately 0.2 M concentration with respect to the pyrazole azide).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrazole-triazole product.
CuAAC Experimental Workflow
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions of 4H-Pyrazoles
4H-Pyrazoles, particularly those with electron-withdrawing substituents at the 4-position, can act as efficient dienes in IEDDA reactions with strained alkynes. This bioorthogonal reaction is catalyst-free and proceeds with fast kinetics, making it suitable for applications in living systems.[3][4]
Application: Bioorthogonal Labeling
The high reactivity and stability of certain 4H-pyrazoles make them excellent tools for bioorthogonal labeling of biomolecules in complex biological media.[5]
Quantitative Data: Second-Order Rate Constants for IEDDA Reactions of 4H-Pyrazoles with BCN
The following table presents the second-order rate constants for the IEDDA reaction of various 4H-pyrazoles with endo-bicyclo[6.1.0]non-4-yne (BCN) in 9:1 methanol/water at 26 °C.[5]
| 4H-Pyrazole Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | DFP | 5.2 |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | MFP | 0.76[6] |
| 4-Oxo-spiro[cyclohexane-1,4'-[4H]pyrazole] | OSP | 0.17 |
| 4-Oxo-3,5-diphenyl-4H-pyrazole | MHP | 0.030 |
| 4,4-Diethoxy-3,5-diphenyl-4H-pyrazole | EKP | 0.030 |
| 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole | DMP | No Reaction |
Experimental Protocol: IEDDA Reaction of a 4-Fluoro-4-methyl-4H-pyrazole (MFP) with a Strained Alkyne (BCN)[7]
This protocol details the reaction of a fluorinated 4H-pyrazole with a strained alkyne and the subsequent purification of the product.
Materials:
-
4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) (1.0 equiv)
-
endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) (1.2 equiv)
-
Solvent: 9:1 Methanol/Water
-
Round-bottom flask
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) (1.0 equiv) in a 9:1 mixture of methanol and water to a final concentration of 0.1 mM.
-
Add endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) (1.2 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by injecting aliquots into an HPLC system and observing the disappearance of the starting materials and the appearance of the product peak.
-
Once the reaction is complete (typically within 1-2 hours), concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0-20% v/v) to yield the pure Diels-Alder adduct.[7]
References
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Role of 4-Chloro-3,5-dimethyl-1H-pyrazole in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in the development of potent anti-inflammatory agents, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacological activity and selectivity. 4-Chloro-3,5-dimethyl-1H-pyrazole has emerged as a valuable and versatile building block in the synthesis of novel pyrazole-based anti-inflammatory drug candidates. Its chlorine atom at the 4-position serves as a reactive handle for introducing diverse aryl and heteroaryl moieties, primarily through palladium-catalyzed cross-coupling reactions. This modification is crucial for achieving high-affinity interactions with the target enzymes, particularly cyclooxygenase-2 (COX-2).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of anti-inflammatory agents. It is intended to guide researchers in the design, synthesis, and evaluation of new chemical entities with potential therapeutic value in inflammation-related disorders.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The introduction of an aryl group at the 4-position of the pyrazole ring, facilitated by the reactivity of this compound, is a common strategy to enhance COX-2 selectivity and potency.
Synthetic Applications of this compound
The chloro-substituent at the C4 position of the pyrazole ring makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the pyrazole and a wide variety of aryl or heteroaryl boronic acids. This versatility is a significant advantage in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-Aryl-3,5-dimethyl-1H-pyrazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 4-aryl-3,5-dimethyl-1H-pyrazole derivative, a key intermediate for many potential anti-inflammatory agents.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to establish an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethyl-1H-pyrazole.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized 4-aryl-3,5-dimethyl-1H-pyrazole derivative
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Amplector Red reagent (for detection of prostaglandin G2)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing a heme cofactor.
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a 96-well plate, add the enzyme solution, the test compound dilution, and the Amplector Red reagent. Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory activity of 4-aryl-pyrazole derivatives, which are structurally related to compounds that can be synthesized from this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative 4-Aryl-Pyrazole Derivatives
| Compound ID | R-group on 4-Aryl Moiety | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 4-SO₂NH₂ | 15 | 0.04 | 375 |
| Representative Cpd 1 | 4-OCH₃ | >100 | 0.25 | >400 |
| Representative Cpd 2 | 4-F | >100 | 0.15 | >667 |
| Representative Cpd 3 | 4-Cl | 50 | 0.30 | 167 |
| Representative Cpd 4 | 4-CH₃ | 80 | 0.50 | 160 |
Note: The data in this table is representative of 4-aryl-pyrazole derivatives and is intended for illustrative purposes. Actual values for newly synthesized compounds must be determined experimentally.
Table 2: In Vivo Anti-inflammatory Activity of a Representative 4-Aryl-Pyrazole Derivative in Carrageenan-Induced Rat Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0 |
| Celecoxib | 10 | 65 |
| Representative Cpd 1 | 10 | 60 |
Note: This data is illustrative and demonstrates the potential anti-inflammatory efficacy of this class of compounds in a standard animal model.
Conclusion
This compound is a key starting material for the synthesis of a diverse range of 4-aryl-3,5-dimethyl-1H-pyrazole derivatives with significant potential as anti-inflammatory agents. The synthetic accessibility via robust methods like the Suzuki-Miyaura cross-coupling, combined with the proven efficacy of the pyrazole scaffold as a COX-2 inhibitor, makes this an attractive area for further drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to explore this promising chemical space in the quest for safer and more effective anti-inflammatory therapies.
References
Application Note and Protocol: N-Alkylation of 4-chloro-3,5-dimethyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The N-alkylation of the pyrazole ring is a critical synthetic step that allows for the modulation of the physicochemical and pharmacological properties of these molecules. This document provides detailed experimental procedures for the N-alkylation of 4-chloro-3,5-dimethyl-1H-pyrazole, a versatile intermediate in the synthesis of various bioactive compounds. Two primary protocols are presented: a classical approach using alkyl halides under basic conditions and a modern acid-catalyzed method employing trichloroacetimidates.
Experimental Protocols
Protocol 1: N-Alkylation using Alkyl Halides and a Strong Base
This protocol describes a general and widely adopted procedure for the N-alkylation of this compound using an alkyl halide in the presence of a strong base like sodium hydride.[1]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask at 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates
This protocol presents an alternative method for N-alkylation using trichloroacetimidate electrophiles under acidic conditions, which avoids the use of strong bases.[2][3]
Materials:
-
This compound
-
Alkyl trichloroacetimidate (e.g., phenethyl trichloroacetimidate)
-
Camphorsulfonic acid (CSA)
-
Dry 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EA)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the alkyl trichloroacetimidate (1 equivalent), this compound (1 equivalent), and CSA (0.2 equivalents).
-
Add dry DCE to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4 hours.
-
After 4 hours, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel flash column chromatography to yield the N-alkyl pyrazole product.
Data Presentation
The following table summarizes the yields of various N-alkylated pyrazoles synthesized from 4-chloropyrazole derivatives using different alkylating agents and methods.
| Starting Pyrazole | Alkylating Agent/Electrophile | Method | Product | Yield (%) | Reference |
| 4-chloropyrazole | 1-phenylethyl trichloroacetimidate | Acid-Cat. | 4-Chloro-1-(1-phenylethyl)-1H-pyrazole | 77 | [2] |
| 4-chloropyrazole | 1-(p-methoxyphenyl)ethyl trichloroacetimidate | Acid-Cat. | 4-Chloro-1-[1-(p-methoxyphenyl)ethyl]-1H-pyrazole | 97 | [2] |
| 4-chloropyrazole | benzhydryl trichloroacetimidate | Acid-Cat. | 1-Benzhydryl-4-chloro-1H-pyrazole | 59 | [2] |
| 4-chloropyrazole | phenyl(p-tolyl)methyl trichloroacetimidate | Acid-Cat. | 4-Chloro-1-[phenyl(p-tolyl)methyl]-1H-pyrazole | 98 | [2] |
| 4-chloropyrazole | (p-chlorophenyl)phenylmethyl trichloroacetimidate | Acid-Cat. | 4-Chloro-1-[(p-chlorophenyl)phenylmethyl]-1H-pyrazole | 76 | [2] |
| This compound | p-toluenesulfonylhydrazide | Sc(OTf)₃ Cat. | 4-chloro-3,5-dimethyl-1-tosyl-1H-pyrazole | 82 | [4] |
Visualizations
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkyl halides and trichloroacetimidates can be toxic and irritants. Avoid inhalation and skin contact.
-
Organic solvents such as DMF, DCE, and ethyl acetate are flammable and should be handled away from ignition sources.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-3,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-chloro-3,5-dimethyl-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The primary methods for synthesizing this compound involve the direct chlorination of 3,5-dimethylpyrazole. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and 1,3,5-trichloroisocyanuric acid (TCCA).[1] Another effective method is electrochemical chlorination.[2] The synthesis can also be achieved through a cyclocondensation reaction between a chlorinated β-diketone and hydrazine, though direct chlorination of the pre-formed pyrazole ring is more common.
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. Electrochemical chlorination of 3,5-dimethylpyrazole has been reported to achieve a yield of up to 92%.[2] A mechanochemical method using TCCA has also been shown to produce the desired product in high yields.
Q3: What are the common side products observed during the synthesis, and how can they be minimized?
A3: A common issue is the formation of di- and tri-chlorinated pyrazole derivatives.[1] Over-chlorination can be minimized by carefully controlling the stoichiometry of the chlorinating agent and the reaction time. Using a slight excess of the pyrazole substrate or adding the chlorinating agent portion-wise can also help reduce the formation of these side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to stop the reaction upon completion and avoid further chlorination.
Q4: How can I purify the final product, this compound?
A4: The most common method for purification is silica gel column chromatography.[1] The choice of eluent will depend on the polarity of the impurities. A mixture of hexane and dichloromethane has been successfully used.[1] Recrystallization from a suitable solvent is another effective purification technique.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Inactive Chlorinating Agent: The chlorinating agent may have degraded due to improper storage or handling. | 1. Use a fresh batch of the chlorinating agent. N-Chlorosuccinimide, for instance, should be recrystallized if its purity is in doubt. |
| 2. Inappropriate Solvent: The solvent might not be suitable for the reaction or could be wet. | 2. Ensure the use of an appropriate and dry solvent. Dichloromethane is a commonly used solvent for chlorination reactions.[1] | |
| 3. Incorrect Reaction Temperature: The reaction may require specific temperature control (cooling or heating) to proceed efficiently. | 3. Optimize the reaction temperature. Some chlorination reactions are exothermic and may require cooling to prevent side reactions. | |
| Formation of Multiple Products (as seen on TLC/GC-MS) | 1. Over-chlorination: Excess chlorinating agent or prolonged reaction time can lead to the formation of di- and tri-chlorinated byproducts.[1] | 1. Carefully control the stoichiometry of the chlorinating agent. Use a 1:1 molar ratio of 3,5-dimethylpyrazole to the chlorinating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Side reactions with the solvent: The solvent may be reacting with the reagents. | 2. Choose an inert solvent. Dichloromethane or chloroform are generally good choices. | |
| Difficulty in Product Isolation/Purification | 1. Co-elution of product and impurities: The polarity of the product and impurities might be very similar. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| 2. Product is an oil instead of a solid: This can make handling and purification challenging. | 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach. |
Experimental Protocols
Mechanochemical Chlorination using TCCA
This protocol is based on a gram-scale synthesis method.[1]
Materials:
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3,5-dimethylpyrazole (1.00 g, 10.4 mmol)
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1,3,5-trichloroisocyanuric acid (TCCA) (0.967 g, 4.16 mmol)
-
Silica gel (200.0 mg)
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Dichloromethane (CH₂Cl₂)
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5% Sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Charge a ZrO₂ shaker cell with 3,5-dimethylpyrazole, TCCA, silica gel, and one ZrO₂ milling ball (10.0 mm diameter).
-
Mount the reaction vessel on a shaker mill and oscillate at 30.0 Hz for 60 minutes.
-
Extract the resulting mixture with dichloromethane.
-
Filter the mixture through a short pad of silica on a frit to remove insoluble solids.
-
Wash the filtrate with a 5% Na₂S₂O₃ solution to quench any remaining active chlorine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by silica gel column chromatography using a hexane/dichloromethane eluent.
Electrochemical Chlorination
This protocol describes the electrosynthesis of this compound.[2]
Materials:
-
3,5-dimethylpyrazole (4.8 g, 0.05 mol)
-
4 M aqueous Sodium Chloride (NaCl) solution (70 ml)
-
Chloroform (CHCl₃) (30 ml)
Apparatus:
-
Electrolysis cell with a platinum (Pt) anode and a copper (Cu) cathode, separated by a diaphragm.
Procedure:
-
Fill the anodic compartment of the electrolysis cell with the 4 M aqueous NaCl solution, chloroform, and 3,5-dimethylpyrazole.
-
Conduct the galvanostatic diaphragm electrolysis at a current density of 0.1 A/cm².
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After passing 2F of charge per mole of the starting pyrazole, stop the electrolysis.
-
Separate the organic layer (chloroform).
-
Extract the aqueous layer with fresh chloroform.
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Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous MgSO₄), and evaporate the solvent to obtain the product.
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Methods
| Synthesis Method | Chlorinating Agent | Starting Material | Reported Yield (%) | Reference |
| Electrochemical Chlorination | In-situ generated Chlorine | 3,5-dimethylpyrazole | 92 | [2] |
| Mechanochemical Synthesis | TCCA | 3,5-dimethylpyrazole | 82 (on gram scale) | [1] |
Visualizations
Experimental Workflow for Mechanochemical Synthesis
References
Technical Support Center: Chlorination of 3,5-Dimethylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 3,5-dimethylpyrazole. The information is designed to help anticipate and resolve common side reactions and challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the chlorination of 3,5-dimethylpyrazole?
The primary and desired product of the chlorination of 3,5-dimethylpyrazole is 4-chloro-3,5-dimethylpyrazole. This reaction is typically an electrophilic aromatic substitution, where a chlorine atom is introduced at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position.
Q2: What are the most common side reactions observed during the chlorination of 3,5-dimethylpyrazole?
The most frequently encountered side reactions are:
-
Over-chlorination: Formation of dichlorinated pyrazoles, such as 4,4-dichloro-3,5-dimethyl-4H-pyrazole or other dichlorinated isomers.
-
Side-chain chlorination: Chlorination of one or both of the methyl groups to yield chloromethyl or dichloromethyl derivatives.
-
N-Chlorination: While often a transient intermediate in the reaction mechanism, N-chlorination can potentially lead to other byproducts, although stable N-chloro-3,5-dimethylpyrazole is not a commonly isolated side product under typical electrophilic chlorination conditions.
Q3: What factors influence the formation of these side products?
Several factors can promote the formation of unwanted byproducts:
-
Reaction Temperature: Higher temperatures can provide the energy needed for less favorable side reactions, such as side-chain chlorination and over-chlorination.
-
Chlorinating Agent: The choice and stoichiometry of the chlorinating agent are critical. Stronger chlorinating agents or an excess of the reagent can lead to multiple chlorinations.
-
Solvent: The polarity and reactivity of the solvent can influence the reaction pathway. For instance, chlorination with chlorine gas in acetic acid at elevated temperatures is known to produce dichloropyrazoles and side-chain chlorinated products.[1]
-
Presence of Radical Initiators: Light or radical initiators can promote free-radical side-chain chlorination.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chlorination of 3,5-dimethylpyrazole and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-chloro-3,5-dimethylpyrazole | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient chlorinating agent. - Formation of multiple byproducts. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature; for many chlorinating agents, room temperature or slightly below is sufficient. - Consider using a highly efficient chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SOCl). - Adjust reaction conditions to minimize side reactions (see below). |
| Formation of dichlorinated byproducts | - Excess of the chlorinating agent. - High reaction temperature. - Use of a highly reactive chlorinating agent like chlorine gas under harsh conditions.[1] | - Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the chlorinating agent. - Maintain a lower reaction temperature (e.g., 0-25 °C). - If using chlorine gas, ensure careful control over its addition and the reaction temperature. Consider a milder chlorinating agent like NCS. |
| Presence of side-chain chlorinated products | - High reaction temperatures (e.g., 80-100 °C).[1] - Presence of UV light or radical initiators. - Use of certain chlorinating agents that can promote radical pathways. | - Conduct the reaction in the dark or in a flask protected from light. - Avoid high reaction temperatures. - If side-chain chlorination is persistent, consider using a chlorinating agent less prone to radical mechanisms, or add a radical scavenger (use with caution as it may inhibit the desired reaction). |
| Difficult purification of the final product | - Presence of multiple, closely-related byproducts. - Unreacted starting material. | - Optimize the reaction to achieve high conversion and selectivity, minimizing the number of byproducts. - Employ careful column chromatography with an appropriate solvent system. - Recrystallization can be an effective method for purifying 4-chloro-3,5-dimethylpyrazole from less polar byproducts. |
Quantitative Data on Product and Byproduct Formation
The yield of the desired 4-chloro-3,5-dimethylpyrazole and the formation of byproducts are highly dependent on the chosen synthetic route. Below is a summary of reported yields under different conditions.
| Chlorination Method | Chlorinating Agent | Reaction Conditions | 4-chloro-3,5-dimethylpyrazole Yield | Major Side Products Noted | Reference |
| Electrochemical Chlorination | NaCl (in situ generated chlorine) | Pt anode, aqueous NaCl solution | 92% | Side-chain chlorination possible for related pyrazoles. | [2] |
| Chemical Chlorination | Chlorine Gas | Acetic Acid, 80-100 °C | Not specified | Dichloropyrazoles and side-chain chlorinated products. | [1] |
| Chemical Chlorination | N-Chlorosuccinimide (NCS) | CCl₄ or H₂O, 20-25 °C | 95-98% | Generally high selectivity, minimizing side reactions. | [1] |
Experimental Protocols
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is favored for its high selectivity and yield, minimizing common side reactions.[1]
Materials:
-
3,5-dimethylpyrazole
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or water
-
Sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
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Appropriate glassware for reaction, workup, and purification
Procedure:
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In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1 equivalent) in carbon tetrachloride.
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Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the solution while stirring at room temperature (20-25 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
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Upon completion, filter the reaction mixture to remove the succinimide byproduct.
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Wash the filtrate with a 10% sodium thiosulfate solution to quench any unreacted NCS, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 4-chloro-3,5-dimethylpyrazole by column chromatography or recrystallization.
Visualizing Reaction Pathways
To better understand the chlorination process and the potential for side reactions, the following diagrams illustrate the key chemical transformations.
// Nodes start [label="3,5-Dimethylpyrazole", shape=oval, fillcolor="#FBBC05"]; main_product [label="4-Chloro-3,5-dimethylpyrazole", shape=oval, fillcolor="#34A853"]; over_chlorination [label="Dichlorinated Byproducts", shape=oval, fillcolor="#EA4335"]; side_chain_chlorination [label="Side-Chain Chlorinated Byproducts", shape=oval, fillcolor="#EA4335"];
// Edges start -> main_product [label="Electrophilic Chlorination\n(Desired Pathway)", color="#34A853"]; main_product -> over_chlorination [label="Further Chlorination\n(Excess Reagent/Harsh Conditions)", color="#EA4335"]; start -> side_chain_chlorination [label="Radical Chlorination\n(High Temp/UV Light)", color="#EA4335"]; } .enddot Caption: Main and side reaction pathways in the chlorination of 3,5-dimethylpyrazole.
// Nodes start [label="Chlorination of 3,5-Dimethylpyrazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_yield [label="Is the yield of 4-chloro-3,5-dimethylpyrazole satisfactory?", shape=diamond, fillcolor="#FBBC05"]; analyze_byproducts [label="Analyze reaction mixture for byproducts (TLC, GC-MS)", shape=box]; dichlorination [label="Dichlorination observed?", shape=diamond, fillcolor="#FBBC05"]; side_chain [label="Side-chain chlorination observed?", shape=diamond, fillcolor="#FBBC05"]; optimize_reagent [label="Reduce stoichiometry of chlorinating agent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Lower reaction temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; protect_light [label="Protect reaction from light", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_ok [label="Process Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_nok [label="Further Optimization Needed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> analyze_byproducts; analyze_byproducts -> check_yield; check_yield -> end_ok [label="Yes"]; check_yield -> dichlorination [label="No"]; dichlorination -> optimize_reagent [label="Yes"]; optimize_reagent -> lower_temp; dichlorination -> side_chain [label="No"]; side_chain -> protect_light [label="Yes"]; protect_light -> lower_temp; side_chain -> end_nok [label="No"]; lower_temp -> end_nok;
} .enddot Caption: A troubleshooting workflow for optimizing the chlorination of 3,5-dimethylpyrazole.
References
Technical Support Center: Purification of 4-chloro-3,5-dimethyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-chloro-3,5-dimethyl-1H-pyrazole from a reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental purification of this compound.
| Issue ID | Question | Possible Causes & Solutions |
| PUR-001 | My crude product is a yellow or brown oil and won't solidify. How can I proceed with purification? | Possible Causes: * Presence of residual solvent. * Significant amount of unreacted starting material (3,5-dimethylpyrazole) or other impurities acting as a eutectic mixture. * The product itself may be an oil at room temperature if impure. Solutions: 1. High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by a high-vacuum pump. 2. Trituration: Add a non-polar solvent in which the product is expected to be poorly soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. This may wash away soluble impurities and induce crystallization of your product. 3. Direct to Chromatography: If trituration fails, the oily residue can be directly purified by column chromatography. |
| PUR-002 | During column chromatography, I'm seeing poor separation between my product and an impurity. What can I do? | Possible Causes: * Inappropriate solvent system (eluent). * Column overloading. * Co-elution with an impurity of similar polarity, such as unreacted 3,5-dimethylpyrazole or an isomer. Solutions: 1. Optimize Eluent System: Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. A good separation on TLC (Rf difference > 0.2) is a prerequisite for good column separation. For this compound, a hexane/dichloromethane gradient might also be effective.[1] 2. Reduce Load: Decrease the amount of crude material loaded onto the column. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel. 3. Use a Different Stationary Phase: If silica gel provides poor separation, consider using a different stationary phase such as alumina (neutral or basic). |
| PUR-003 | My recrystallization attempt resulted in "oiling out" instead of crystals. How can I fix this? | Possible Causes: * The boiling point of the solvent is higher than the melting point of the solute. * The solution is supersaturated to a high degree. * Insoluble impurities are present. Solutions: 1. Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the hot solvent until the solution is no longer saturated. Allow it to cool slowly. 2. Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out. 3. Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system. For pyrazoles, ethanol/water or hexane/ethyl acetate are common mixed solvent systems. |
| PUR-004 | After purification, my product is still off-white or slightly yellow. What is the cause and how can I decolorize it? | Possible Causes: * Trace amounts of highly colored impurities. * Oxidation of the pyrazole ring or impurities. Solutions: 1. Activated Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount of activated charcoal (1-2% w/w). Heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal. Caution: Do not add charcoal to a boiling solution as it can cause bumping. 2. Repeat Purification: A second recrystallization or another round of column chromatography may be necessary. |
| PUR-005 | TLC analysis of my crude reaction mixture shows multiple spots. What are the likely impurities? | Possible Causes: * Unreacted starting material (3,5-dimethylpyrazole).[2] * Over-chlorinated byproducts (e.g., dichloro-3,5-dimethyl-1H-pyrazole).[1] * Regioisomers, if the starting pyrazole was unsymmetrical (not applicable for 3,5-dimethylpyrazole). * Byproducts from the chlorinating agent. Solutions: * Monitor the reaction progress carefully by TLC to avoid excessive reaction times that can lead to over-chlorination. * Ensure the work-up procedure effectively removes the chlorinating agent and its byproducts. For example, a wash with a reducing agent solution like sodium thiosulfate can remove excess chlorine. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: For pyrazole derivatives, polar protic solvents are often a good starting point. You can begin by testing ethanol, methanol, or isopropanol. If the compound is too soluble in these at room temperature, a mixed solvent system like ethanol/water or hexane/ethyl acetate can be effective. The parent compound, 3,5-dimethylpyrazole, has been successfully recrystallized from water, which could be an option for the chlorinated derivative as well, especially for removing non-polar impurities.[3]
Q2: What is a recommended eluent system for column chromatography purification of this compound?
A2: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. Based on similar compounds, a gradient of hexane and dichloromethane (DCM) or hexane and ethyl acetate is recommended.[1] It is crucial to first determine the optimal solvent system by running TLC plates with different solvent ratios.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is the most common method to monitor the purification process. For pyrazole compounds, a mobile phase of ethyl acetate/n-hexane is often used.[4] By spotting the crude mixture, the collected fractions from chromatography, and the purified product on a TLC plate, you can visualize the separation and assess the purity of your compound. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q4: My purified this compound has a melting point that is lower than the literature value. What does this indicate?
A4: A depressed and/or broad melting point range is a strong indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification by recrystallization or column chromatography is recommended to improve the purity and obtain a sharp melting point consistent with the literature value.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the crude product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Parameter | Recommended Value/System | Expected Purity |
| Column Chromatography | Stationary Phase | Silica Gel | >98% |
| Eluent System | Hexane/Dichloromethane or Hexane/Ethyl Acetate gradient | ||
| Recrystallization | Single Solvent | Ethanol, Methanol, or Water | >99% |
| Mixed Solvent | Ethanol/Water or Hexane/Ethyl Acetate | ||
| TLC Analysis | Mobile Phase | Ethyl Acetate/n-Hexane (e.g., 3:7 v/v)[4] | N/A |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Overcoming Low Conversion in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low conversion rates, encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis reaction has a very low yield. What are the most common causes?
Low yields in pyrazole synthesis, such as the common Knorr synthesis, can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary issues often relate to the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1] Key areas to investigate include the purity of your starting materials, reaction stoichiometry, and the optimization of reaction parameters like temperature, solvent, and pH.[1][2][3]
Q2: How critical is the purity of my hydrazine and 1,3-dicarbonyl compound?
The purity of starting materials is a critical factor that directly influences the reaction yield and the formation of byproducts.[3] Impurities can lead to unwanted side reactions, which not only reduce the yield of the desired pyrazole but also complicate the purification process.[1][3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1] Sourcing high-purity reagents (e.g., >98.0% purity confirmed by HPLC) from reputable suppliers is essential for predictable and reproducible outcomes.[3]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Strategies to enhance regioselectivity include modifying the solvent, adjusting the pH, and leveraging steric hindrance.[1] For instance, using aprotic dipolar solvents like DMF or NMP instead of polar protic solvents such as ethanol can improve regioselectivity, especially when using aryl hydrazine hydrochlorides.[4][5]
Q4: My reaction mixture has turned dark, and I'm getting a lot of tar-like byproducts. What could be the cause?
Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1] To mitigate this, consider the addition of a mild base, such as sodium acetate, especially when using a hydrazine salt.[1] Performing the reaction under an inert atmosphere can also help prevent oxidative processes that may contribute to discoloration.[1]
Q5: Could the structure of my substituted hydrazine be hindering the reaction?
Yes, the structure and electronic properties of the substituted hydrazine can significantly affect the reaction outcome.[3] For example, the use of aryl hydrazines in aprotic dipolar solvents can yield better results than in commonly used polar protic solvents like ethanol.[3][4] Additionally, the presence of bulky substituents on either the hydrazine or the dicarbonyl compound can lead to steric hindrance, which can lower the reaction rate and overall yield.[3]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshoot reactions with low or no conversion to the desired pyrazole product.
Troubleshooting Workflow for Low Pyrazole Synthesis Yields
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Step-by-Step Troubleshooting:
-
Assess Starting Material Purity:
-
Optimize Reaction Stoichiometry:
-
Ensure the correct stoichiometry of the reactants is being used.
-
In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]
-
-
Evaluate Reaction Conditions:
-
Temperature: Increasing the reaction temperature may improve the yield, but excessive heat can lead to degradation.[6][7] Monitor the reaction progress to find the optimal temperature.
-
Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic dipolar solvents (e.g., DMF, DMAc) can be more effective than polar protic solvents (e.g., ethanol) for certain substrates.[3][4]
-
pH/Catalyst: The reaction can be sensitive to pH. Acidic conditions, often from using hydrazine salts, may require a mild base like sodium acetate to be added.[1] Various catalysts, such as nano-ZnO or Lewis acids, have been shown to improve yields.[4][6]
-
-
Consider Side Reactions:
-
Review Purification Technique:
-
Significant product loss can occur during workup and purification.
-
Optimize purification methods, such as recrystallization or column chromatography, to minimize losses.[1]
-
Guide 2: Poor Regioselectivity
This guide addresses the common issue of obtaining a mixture of regioisomers.
Strategies to Enhance Regioselectivity:
-
Solvent Modification: Aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to improve regioselectivity compared to polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[4][5]
-
pH Control: The pH of the reaction can influence which regioisomer is favored. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: Utilizing a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Temperature Adjustment: The reaction temperature can also affect the ratio of regioisomers. Experimenting with different temperatures may favor the formation of the desired product.
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Catalyst | None (Solvent only) | No reaction | LiClO₄ | 70-95 | [6] |
| None | Low | Nano-ZnO | 95 | [4] | |
| Solvent | Ethanol (conventional) | Equimolar mixture of regioisomers | N,N-dimethylacetamide (DMAc) with HCl | 74-77 (98:2 selectivity) | [4] |
| Temperature | Room Temperature | Slower reaction | 60 °C | Improved Yield | [6][7] |
| > 60 °C | Decreased Yield | [6][7] | |||
| Reactant Ratio | Equimolar | Variable | 1.2 eq. Hydrazine | Drives to completion | [1] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a generalized procedure for the Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat as required. The optimal temperature and reaction time should be determined for each specific set of reactants.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Once the reaction is complete, if a solid product forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole.[1]
This technical support center provides a starting point for troubleshooting low conversion in pyrazole synthesis. For more specific issues, consulting detailed review articles on pyrazole synthesis is recommended.[4][6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioisomer Formation in Substituted Pyrazole Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the formation of regioisomers during substituted pyrazole synthesis. This guide provides practical troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to help you achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors that dictate the regiochemical outcome:[1][2]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, which reduces its nucleophilicity and favors attack by the other nitrogen atom.[1][3]
-
Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in some cases.[3][4]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of regioisomers formed.[1]
Q3: What are some alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?
A3: When the Knorr synthesis provides poor regioselectivity, several alternative methods can be employed:[1]
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with differentiated reactivity at the 1- and 3-positions can be used. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position.[1][5]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne or an alkene. This approach offers excellent control over regioselectivity, which is determined by the electronic and steric properties of the substituents on both reacting partners.[1][6]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[1][7]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. Several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1][8][9]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient to direct the reaction towards a single isomer under the current conditions.
-
Solutions:
-
Modify Reaction Conditions:
-
Solvent Change: Experiment with different solvents. Protic solvents like ethanol/water mixtures or fluorinated alcohols (TFE, HFIP) can enhance regioselectivity.[4][10] Aprotic solvents like MeCN, THF, or dioxane may favor the opposite regioisomer.[10]
-
pH Adjustment: Alter the pH of the reaction. Acidic conditions (e.g., using hydrazine hydrochlorides) can favor one regioisomer, while neutral or basic conditions may favor the other.[3]
-
Temperature Variation: Investigate the effect of temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
-
-
Consider Alternative Reagents:
-
If possible, modify the substituents on your 1,3-dicarbonyl compound to create a greater steric or electronic bias.
-
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
-
Solutions:
-
Reverse Regioselectivity through Condition Tuning: As with a 1:1 mixture, systematically vary the solvent and pH. A switch from protic to aprotic solvents, or from acidic to neutral/basic conditions, can sometimes reverse the major product.[10]
-
Employ a Different Synthetic Strategy: This is often the most effective solution. Consider one of the alternative methods mentioned in FAQ A3 that provides inherent regiocontrol, such as using a β-enaminone or a 1,3-dipolar cycloaddition.[1]
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
-
Solutions:
-
Chromatography:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1]
-
Column Chromatography: If a suitable solvent system is found, silica gel column chromatography is a common method for separating regioisomers.[11]
-
-
Crystallization:
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization may be possible.
-
Crystallization via Salt Formation: Pyrazoles are basic and can form salts with acids. The resulting salts of the different regioisomers may have significantly different crystallization properties, allowing for their separation.[12][13]
-
-
Data Presentation
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of N-Methylhydrazine with a 1,3-Dicarbonyl Derivative.
| Entry | Solvent | Regioisomer Ratio (A:B) |
| 1 | EtOH | Varies, often poor selectivity |
| 2 | TFE | Increased selectivity for Isomer A |
| 3 | HFIP | High selectivity for Isomer A |
| 4 | MeCN | May favor Isomer B |
| 5 | Dioxane | May favor Isomer B |
Note: Regioisomer A and B correspond to the two possible products. The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in the literature.[4][10]
Table 2: Influence of Reaction Conditions on Regioselectivity.
| Condition | Effect on Regioselectivity |
| Acidic (e.g., AcOH, HCl) | Can favor one regioisomer by protonating the more basic nitrogen of the hydrazine. |
| Neutral | May lead to mixtures if steric/electronic factors are not dominant. |
| Basic (e.g., Et3N) | Can alter the nucleophilicity of the hydrazine and favor a different regioisomeric outcome. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1][4]
-
Protocol 2: Separation of Regioisomers by Crystallization via Salt Formation.
-
Materials:
-
Crude mixture of pyrazole regioisomers
-
Suitable organic solvent (e.g., ethanol, isopropanol, acetone)
-
Inorganic or organic acid (e.g., sulfuric acid, phosphoric acid)
-
-
Procedure:
-
Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent.
-
Add at least an equimolar amount of the selected acid to the solution.
-
Stir the solution and allow it to cool slowly to room temperature to induce crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
To recover the free base, dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the purified pyrazole isomer with an organic solvent.
-
Dry the organic extract over a suitable drying agent, filter, and remove the solvent under reduced pressure.[12][13]
-
Visualizations
Caption: Reaction mechanism for Knorr pyrazole synthesis showing competing pathways leading to two possible regioisomers.
Caption: A workflow diagram for troubleshooting and managing poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 12. benchchem.com [benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: 4-Chloro-3,5-dimethyl-1H-pyrazole
Welcome to the Technical Support Center for 4-chloro-3,5-dimethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential decomposition pathways of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound can be initiated by several factors, including exposure to high temperatures (thermal stress), light (photodegradation), strong acidic or basic conditions (hydrolysis), and oxidizing agents. The stability of the pyrazole ring and the carbon-chlorine bond are key considerations in its degradation profile.
Q2: What are the likely thermal decomposition products of this compound?
A2: While specific experimental data for this compound is limited, thermal decomposition of similar heterocyclic compounds often proceeds through radical mechanisms.[1][2][3] Potential decomposition products could include smaller volatile molecules such as ammonia (NH₃), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[1][2][3] Fragmentation of the pyrazole ring and cleavage of the C-Cl and C-N bonds are expected at elevated temperatures.
Q3: Is this compound susceptible to photodegradation?
A3: Yes, pyrazole derivatives can be susceptible to photodegradation.[4] Exposure to UV or even visible light can induce photochemical reactions, potentially leading to ring-opening, rearrangement, or dehalogenation.[4][5] It is advisable to store the compound in amber vials or otherwise protected from light to minimize photochemical decomposition.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound can be compromised under strong acidic or basic conditions, leading to hydrolysis.[6][7] In acidic media, protonation of the pyrazole nitrogen atoms may facilitate ring-opening. Under basic conditions, nucleophilic attack on the pyrazole ring or deprotonation at certain positions can also lead to degradation.[8]
Q5: What is the likely impact of oxidizing agents on this compound?
A5: Oxidizing agents can lead to the degradation of this compound.[9] The pyrazole ring, while aromatic, can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[9] The methyl groups are also potential sites for oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in GC-MS or LC-MS Analysis
-
Possible Cause: Decomposition of the analyte during analysis or storage. High temperatures in the GC inlet can cause thermal degradation, leading to the appearance of new peaks.[10] Similarly, exposure to certain mobile phases or light during LC-MS analysis can cause degradation.
-
Troubleshooting Steps:
-
Lower GC Inlet Temperature: If using Gas Chromatography-Mass Spectrometry (GC-MS), try lowering the injector port temperature to minimize on-column thermal degradation.
-
Use a Milder Ionization Technique: In Mass Spectrometry (MS), consider using a softer ionization technique if fragmentation is extensive and obscures the molecular ion.
-
Protect from Light: Ensure samples are prepared and stored in amber vials to prevent photodegradation.
-
Analyze Freshly Prepared Samples: Whenever possible, analyze samples immediately after preparation to minimize degradation over time.
-
Check Mobile Phase Compatibility: For Liquid Chromatography-Mass Spectrometry (LC-MS), ensure the mobile phase is compatible with the analyte and does not induce degradation.
-
Issue 2: Low Assay Values or Loss of Purity Over Time
-
Possible Cause: Intrinsic instability of the compound under storage conditions. This could be due to slow hydrolysis from atmospheric moisture, gradual photodegradation, or reaction with impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Dessication: Store the compound in a desiccator to protect it from moisture, which can cause hydrolysis.
-
Re-purification: If impurities are suspected to be catalyzing degradation, re-purify the compound using an appropriate technique such as recrystallization or column chromatography.
-
Issue 3: Reaction Yield is Low When Using this compound as a Starting Material
-
Possible Cause: The reactant may be degrading under the reaction conditions. High temperatures, strongly acidic or basic reagents, or prolonged reaction times can lead to the decomposition of the starting material.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material and the formation of the product and any byproducts.
-
Optimize Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration. If the reaction requires acidic or basic conditions, consider using milder reagents.
-
In-situ Generation: If the pyrazole is particularly unstable under the reaction conditions, consider a synthetic route where it is generated in-situ and consumed immediately.
-
Data Presentation
Table 1: Predicted Decomposition Products of this compound under Various Stress Conditions.
| Stress Condition | Predicted Major Decomposition Pathways | Potential Decomposition Products | Analytical Technique for Detection |
| Thermal | Pyrazole ring fragmentation, C-Cl bond cleavage, C-N bond cleavage | 3,5-dimethylpyrazole, Pyrazole, NH₃, HCN, HCl, Methylamine | GC-MS[10][11][12] |
| Photolytic (UV) | Dehalogenation, Ring-opening/rearrangement | 3,5-dimethyl-1H-pyrazole, Imidazole derivatives, Acyclic nitriles | HPLC-MS/MS, NMR[5][13][14][15] |
| Acidic Hydrolysis | Protonation followed by ring-opening | Acyclic amino ketones, Hydrazine | LC-MS |
| Basic Hydrolysis | Nucleophilic attack and ring-opening | Acyclic enolates, Cyanides | LC-MS |
| Oxidative | N-oxidation, Ring-opening, Methyl group oxidation | This compound-N-oxide, Acetic acid | LC-MS[9] |
Note: The listed decomposition products are predictive and based on general chemical principles of related compounds. Experimental verification is required for confirmation.
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol outlines a general procedure for investigating the thermal stability of this compound.
-
Materials:
-
This compound
-
Glass vials suitable for heating
-
Oven or heating block
-
GC-MS system
-
Suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
-
Procedure:
-
Weigh a precise amount of this compound into several glass vials.
-
Place the vials in an oven or heating block at a series of elevated temperatures (e.g., 50°C, 80°C, 120°C, 150°C).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature.
-
Allow the vials to cool to room temperature.
-
Dissolve the contents of each vial in a known volume of a suitable solvent.
-
Analyze the samples by GC-MS to identify and quantify the parent compound and any degradation products.[11][12]
-
Protocol 2: Photostability Study
This protocol provides a general method for assessing the photostability of the compound as recommended by ICH guidelines.[6]
-
Materials:
-
This compound
-
Quartz or borosilicate glass vials
-
Photostability chamber with a calibrated light source (UV and visible light)
-
Control vials wrapped in aluminum foil
-
HPLC-UV/MS system
-
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Place the solutions in transparent vials and expose them to a controlled light source in a photostability chamber.
-
As a control, wrap identical vials containing the same solution in aluminum foil to shield them from light.
-
At various time points, withdraw samples from both the exposed and control vials.
-
Analyze the samples by HPLC-UV/MS to determine the loss of the parent compound and identify any photodegradation products.[5][13]
-
Visualizations
Caption: Predicted decomposition pathways of this compound.
Caption: Workflow for troubleshooting unexpected analytical results.
References
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability and Storage of Halogenated Pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with halogenated pyrazoles. This resource provides comprehensive guidance on the stability and appropriate storage conditions for these compounds. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and handling of halogenated pyrazoles.
Q1: My halogenated pyrazole sample has changed color (e.g., turned yellow or brown). Is it still usable?
A change in the physical appearance of your compound, such as color change, often indicates degradation.[1] Pyrazoline derivatives, in particular, can undergo oxidation, leading to brownish products.[2] It is strongly recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram suggests degradation.[1]
Q2: I'm observing unexpected peaks in the HPLC analysis of my stored halogenated pyrazole solution. What could be the cause?
Unexpected peaks are typically indicative of degradation products or impurities. Several factors could be at play:
-
Hydrolysis: If the compound is stored in a protic solvent (e.g., methanol, water), it may undergo hydrolysis. The rate of hydrolysis is often pH-dependent.
-
Oxidation: Exposure to air can lead to oxidation, especially for pyrazoles with electron-rich substituents or those susceptible to forming radicals.[1]
-
Photodegradation: Exposure to UV or even ambient light can cause degradation.[1] Light-sensitive compounds should always be stored in amber vials or wrapped in aluminum foil.
-
Solvent-Mediated Degradation: Storing compounds in solution for extended periods is generally not recommended due to potential reactions with the solvent.[1] If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C or -80°C) under an inert atmosphere.[1]
To identify the source of the unexpected peaks, a forced degradation study can be performed to generate potential degradation products and compare their retention times with the observed peaks.
Q3: My reaction yield is consistently low when using a halogenated pyrazole that has been stored for a while. Could this be a stability issue?
Yes, low reaction yields can be a direct consequence of reactant degradation.[3] If the halogenated pyrazole has degraded, its effective concentration is lower than anticipated, leading to incomplete reactions. Furthermore, the degradation products may interfere with the reaction or inhibit the catalyst. Always use freshly prepared or properly stored and validated starting materials for optimal reaction outcomes.
Q4: What are the ideal storage conditions for solid halogenated pyrazoles?
For long-term storage, solid halogenated pyrazoles should be stored in a cool, dry, and dark environment under an inert atmosphere.[1][2] Specific recommendations are summarized in the table below:
| Parameter | Short-Term Storage | Long-Term Storage | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the rate of chemical degradation.[1] |
| Light | Store in amber vials or protect from light. | Store in amber vials or protect from light. | Prevents light-induced degradation.[1] |
| Moisture | Store in a desiccated environment. | Store in a desiccated environment. | Prevents hydrolysis and other moisture-mediated degradation.[1] |
| Atmosphere | Tightly sealed container. | Tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation.[2] |
Q5: I am seeing peak tailing or ghost peaks in my HPLC analysis of a halogenated pyrazole. What should I do?
Peak tailing and ghost peaks are common chromatographic issues that can often be resolved through systematic troubleshooting.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase pH.[4]
-
Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa. Consider using a column with end-capping to reduce silanol interactions. If column overload is suspected, reduce the injection volume or sample concentration.[4]
-
-
Ghost Peaks: These are unexpected peaks that can appear in a chromatogram, often from carryover from a previous injection or contamination in the mobile phase.[4]
-
Solution: Run a blank injection (solvent only) to see if the ghost peak is present. If so, clean the injector and sample loop. Ensure the mobile phase is freshly prepared with high-purity solvents.[4]
-
Quantitative Stability Data
The stability of halogenated pyrazoles can vary significantly depending on the nature and position of the halogen substituent, as well as the presence of other functional groups. The following tables summarize available quantitative data on the stability of select halogenated pyrazoles.
Table 1: Hydrolytic Stability of Pyrazole Derivatives
| Compound | pH | Temperature (°C) | Half-life (t½) in minutes | Reference |
| Pyrazole Ester Derivative 7a | 8 | Not specified | 90 | [5] |
| Pyrazole Ester Derivative 7b | 8 | Not specified | 90 | [5] |
| Pyrazole Ester Derivative 7d | 8 | Not specified | 255 | [5] |
| 2,6-dichloro derivative 7n | 8 | Not specified | 300 | [5] |
| Pyrazole Ester Derivative 7e | 8 | Not specified | 450 | [5] |
| Pyrazole Ester Derivative 10a | 8 | Not specified | 900 | [5] |
| Pyrazole Ester Derivative 10c | 8 | Not specified | 90 | [5] |
Table 2: Forced Degradation of Celecoxib (a Sulfonamide-Substituted Halogenated Pyrazole)
| Stress Condition | Temperature (°C) | Duration (hours) | Degradation (%) |
| Acidic (0.1 M HCl) | 40 | 817 | ~3 |
| Alkaline (0.1 M NaOH) | 40 | 817 | ~3 |
| Oxidative (H₂O₂) | 23 | 817 | ~22 |
Data is estimated from graphical representations in the cited source.[6]
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for a Halogenated Pyrazole
This protocol outlines a general procedure for developing a stability-indicating HPLC-UV method for a halogenated pyrazole, using 4-chloro-1H-pyrazole as an example. This method can be adapted for other halogenated pyrazoles with appropriate optimization.
1. Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the quantification of 4-chloro-1H-pyrazole and its degradation products.
2. Materials and Equipment:
-
4-chloro-1H-pyrazole reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid (for mobile phase adjustment)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector, autosampler, and column oven
-
pH meter
3. Chromatographic Conditions (Initial Conditions for Method Development):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes for equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or the λmax of 4-chloro-1H-pyrazole)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 4-chloro-1H-pyrazole in methanol at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
5. Forced Degradation Study:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
6. Analysis and Method Validation:
-
Inject the unstressed standard solution and all stressed samples into the HPLC system.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks. The resolution between peaks should be >1.5.
-
Optimize the chromatographic conditions (gradient, mobile phase composition, pH, flow rate, column temperature) as needed to achieve adequate separation.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Stability and Degradation Pathways
Troubleshooting Workflow for Sample Degradation
The following diagram illustrates a logical workflow for troubleshooting unexpected sample degradation.
Caption: A logical workflow for troubleshooting unexpected experimental results potentially caused by sample degradation.
General Degradation Pathways for Halogenated Pyrazoles
This diagram illustrates potential degradation pathways for halogenated pyrazoles under common stress conditions.
Caption: Potential degradation pathways for halogenated pyrazoles under various stress conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. bvchroma.com [bvchroma.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions of 4-Chloropyrazoles
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions to address the common challenge of dehalogenation during cross-coupling reactions of 4-chloropyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why does it occur in my cross-coupling reaction?
A1: Dehalogenation, also known as hydrodehalogenation, is a frequent side reaction where the chlorine atom on your pyrazole is replaced by a hydrogen atom.[1] This occurs when the palladium intermediate (Ar-Pd-Cl), formed after the initial oxidative addition step, reacts with a source of hydride instead of your intended coupling partner.[2] Common hydride sources in the reaction mixture include amine bases, alcoholic solvents, or even trace amounts of water.[1][2]
Q2: I am observing significant dehalogenation of my 4-chloropyrazole. What are the most common causes?
A2: Several factors can promote dehalogenation over the desired cross-coupling. The most common culprits include:
-
An unprotected pyrazole N-H: The acidic proton on an N-unsubstituted pyrazole can interfere with the catalytic cycle.[3][4]
-
Inappropriate base selection: Strong organic bases or certain inorganic bases can facilitate the formation of hydride species that lead to dehalogenation.[3]
-
Suboptimal ligand choice: The ligand may not sufficiently stabilize the palladium center or promote reductive elimination of the desired product, allowing the dehalogenation pathway to compete.
-
Reactive hydrogen sources: Solvents like alcohols or the presence of water can serve as a source for the unwanted hydrogen atom.[1][2]
-
High reaction temperatures: While necessary for activating the C-Cl bond, excessive heat can sometimes accelerate side reactions.
Q3: How does my choice of ligand impact dehalogenation?
A3: The ligand is critical for modulating the reactivity of the palladium catalyst. For challenging substrates like 4-chloropyrazoles, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, tBuDavePhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[3][5] These ligands promote the crucial oxidative addition step for the relatively unreactive C-Cl bond and can accelerate the final reductive elimination step to form the desired C-C, C-N, or C-O bond, thereby outcompeting the dehalogenation pathway.[2]
Q4: Which base is best to minimize dehalogenation of 4-chloropyrazoles?
A4: The choice of base is crucial. Milder inorganic bases are often preferred to strong organic bases.[3] Bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently effective in suppressing dehalogenation while still being sufficiently basic to promote the catalytic cycle, particularly in Suzuki-Miyaura reactions.[3][4]
Q5: Should I protect the N-H of my pyrazole?
A5: Yes, if you are working with an N-unsubstituted pyrazole, protecting the nitrogen is a highly effective strategy to suppress dehalogenation.[3] The acidic N-H proton can interfere with the base and the catalyst. Introducing a protecting group, such as a Boc, trityl, or benzyl group, can significantly improve reaction outcomes and yields.[3][4]
Q6: My reaction shows low conversion, and I'm only recovering starting material or the dehalogenated product. What should I do?
A6: This issue points to problems with catalyst activity or reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. Consider using a modern, air-stable precatalyst (e.g., XPhos Pd G2) that readily generates the active catalyst.[1][3] Also, ensure your reagents and solvents are thoroughly degassed to prevent oxidation and deactivation of the catalyst.[1]
-
Reaction Temperature: The oxidative addition into a C-Cl bond is often the rate-limiting step and may require higher temperatures (80-120 °C) than couplings with bromides or iodides.[6][7] Consider a stepwise increase in temperature or the use of microwave irradiation for efficient and uniform heating.[3]
-
Reagent Quality: Ensure your coupling partner (e.g., boronic acid) is pure and has not degraded during storage.[1][3]
Troubleshooting Guide
Problem: High Levels of Dehalogenated Byproduct
Dehalogenation is the most common side reaction when working with halo-pyrazoles. The following steps provide a logical workflow to diagnose and solve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 4-Chloropyrazoles
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, the use of electron-deficient and sterically hindered substrates like 4-chloropyrazoles can present significant challenges, often leading to low yields and catalyst deactivation. This technical support center provides a comprehensive guide to optimizing catalyst loading for these demanding reactions, featuring troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 4-chloropyrazoles so challenging?
A1: The difficulty arises from a combination of factors. The carbon-chlorine (C-Cl) bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[1] Additionally, the pyrazole ring, particularly the nitrogen atoms, can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering catalytic turnover.[2] The electron-deficient nature of the pyrazole ring can also disfavor oxidative addition.
Q2: What type of palladium catalyst and ligand system is most effective for 4-chloropyrazoles?
A2: Due to the low reactivity of 4-chloropyrazoles, highly active catalyst systems are generally required.[1] Modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands, are often the most successful. These ligands promote the oxidative addition step and can help to prevent catalyst deactivation.[3] Pre-formed palladium precatalysts, like G3 or G4 palladacycles, can also offer improved performance and reproducibility.
Q3: How does catalyst loading impact the reaction outcome?
A3: Catalyst loading is a critical parameter that directly affects reaction efficiency, cost, and product purity. While a higher catalyst loading can increase the reaction rate and yield, it also increases the cost and the amount of residual palladium in the final product, which is a significant concern in pharmaceutical applications. Optimizing to the lowest effective catalyst loading is crucial. Insufficient catalyst loading will result in low or no conversion, while excessively high loading may not provide a proportional increase in yield and can sometimes lead to increased side product formation.
Q4: What are the most common side reactions, and how can they be minimized?
A4: Common side reactions in the Suzuki coupling of 4-chloropyrazoles include:
-
Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules. This can be minimized by ensuring strictly anaerobic conditions and by optimizing the reaction temperature and catalyst loading.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct. Using anhydrous solvents and carefully selecting the base can mitigate this issue. Using boronic esters (e.g., pinacol esters) can also increase stability.
-
Dehalogenation: Reduction of the C-Cl bond to a C-H bond. This can occur after oxidative addition and may be more prevalent at higher temperatures or with certain catalyst systems.
Q5: Can the pyrazole N-H group interfere with the reaction?
A5: Yes, for unprotected pyrazoles, the acidic N-H proton can react with the base or coordinate to the palladium center, inhibiting the catalytic cycle.[3] It is often advantageous to use N-protected pyrazoles (e.g., N-benzyl, N-Boc) to prevent these issues. If using an unprotected pyrazole, a higher catalyst loading or a stronger base may be necessary to overcome this inhibition.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low to No Yield | 1. Inactive catalyst or ligand. 2. Insufficiently active catalyst system for 4-chloropyrazole. 3. Low reaction temperature. 4. Ineffective base or solvent. 5. Catalyst inhibition by the pyrazole nitrogen. 6. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid). | 1. Use a fresh batch of catalyst and ligand. Consider a more active precatalyst. 2. Switch to a more active ligand (e.g., Buchwald ligands like SPhos or XPhos, or an NHC ligand). 3. Increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C). Microwave heating can also be effective. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, often with water). 5. If using an unprotected pyrazole, consider N-protection or increasing the catalyst loading.[3][4] 6. Use anhydrous solvents and fresh, high-purity reagents. |
| Significant Side Product Formation (Homocoupling, Protodeboronation) | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal reaction conditions (temperature, base). 3. Water content in the reaction. | 1. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. 2. Lower the reaction temperature or screen different bases. Sometimes a weaker base can reduce protodeboronation. 3. Use anhydrous solvents and reagents. Consider using boronic esters for increased stability. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High reaction temperature. 2. Presence of oxygen. 3. Inappropriate ligand or ligand degradation. | 1. Lower the reaction temperature. Find the optimal balance between reaction rate and catalyst stability.[3] 2. Improve degassing procedures and maintain a positive pressure of inert gas. 3. Ensure the use of a high-purity, air-stable ligand if possible, or handle air-sensitive ligands under an inert atmosphere. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup (e.g., stirring rate, heating). 3. Moisture or air sensitivity. | 1. Use reagents from the same batch for a series of experiments. 2. Ensure consistent stirring and precise temperature control. 3. Standardize procedures for drying glassware and handling reagents to minimize exposure to air and moisture. |
Data Presentation: Optimizing Catalyst Loading
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of chloro-N-heterocycles, providing a baseline for optimizing catalyst loading for 4-chloropyrazole substrates. Note that optimal conditions can vary depending on the specific substitution pattern of the pyrazole and the coupling partner.
Table 1: Suzuki-Miyaura Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [4]
| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | 2 | 56 |
| 2 | Pd₂(dba)₃ | SPhos | 2 | 52 |
| 3 | P1 (XPhos precatalyst) | XPhos | 2 | 69 |
| 4 | P2 (SPhos precatalyst) | SPhos | 2 | 80 |
| 5 | P2 (SPhos precatalyst) | SPhos | 2.5 | 90 |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.
Table 2: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives [4]
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | 2,6-Dimethylphenylboronic acid | P1 (XPhos precatalyst) | 6 | 86 |
| 2 | 4-Bromo-1H-pyrazole | 4-tert-Butylphenylboronic acid | P1 (XPhos precatalyst) | 6 | 75 |
| 3 | 4-Bromo-1-methyl-1H-pyrazole | Phenylboronic acid | P1 (XPhos precatalyst) | 3.5 | 61 |
Reaction conditions: Aryl halide (1.00 mmol), boronic acid (2.00 mmol), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted 4-Chloropyrazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
N-substituted-4-chloropyrazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%)
-
SPhos ligand (if not using a precatalyst, 1.1-1.2 equiv relative to palladium)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the N-substituted-4-chloropyrazole, arylboronic acid, palladium precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe under a positive pressure of inert gas.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100-120 °C). Stir the mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 4-Chloro-, 4-Bromo-, and 4-Iodo-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole scaffold is a cornerstone in the development of novel therapeutics, with the C4-position being a frequent site for modification to modulate biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds at this position. This guide provides an objective comparison of the performance of 4-chloro-, 4-bromo-, and 4-iodo-3,5-dimethyl-1H-pyrazole in the Suzuki coupling reaction, supported by experimental data to inform substrate selection and reaction optimization.
The choice of the halogen atom on the pyrazole ring significantly impacts reactivity, with the general trend following the order of bond strength: C-I < C-Br < C-Cl. Consequently, the reactivity in palladium-catalyzed cross-coupling reactions typically follows the order: Iodo > Bromo > Chloro.[1] While 4-iodopyrazoles are the most reactive, they can be more susceptible to side reactions such as dehalogenation. Conversely, 4-chloropyrazoles are often more cost-effective and stable but necessitate more specialized and highly active catalyst systems for efficient coupling.[1]
Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the comparative performance of 4-halo-3,5-dimethyl-1H-pyrazoles in the Suzuki-Miyaura cross-coupling reaction. The yields are representative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.
| Halogen | Catalyst System (Representative) | Reactivity | Representative Yield (%) | Key Considerations |
| Iodo | Pd(PPh₃)₄, Cs₂CO₃ | Highest | 85-95[1] | Most reactive, allowing for milder reaction conditions, but can be prone to dehalogenation side reactions. |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93[1][2] | Generally provides a good balance of reactivity and stability, making it a versatile substrate. |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95[1] | Requires more forcing conditions and highly active catalyst systems with bulky, electron-rich ligands to achieve high yields.[1] |
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions of each halogenated pyrazole are provided below.
Protocol 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-3,5-dimethyl-1H-pyrazole
This protocol describes a rapid and efficient method for the synthesis of 4-aryl-3,5-dimethyl-1H-pyrazoles utilizing microwave irradiation.
Materials:
-
4-Iodo-3,5-dimethyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Nitrogen atmosphere
Procedure:
-
To a microwave vial, add 4-iodo-3,5-dimethyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.
-
Purge the vial with nitrogen.
-
Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3,5-dimethyl-1H-pyrazole.
Protocol 2: Conventional Heating Suzuki Coupling of 4-Bromo-3,5-dimethyl-1H-pyrazole
This protocol outlines a general procedure for the Suzuki coupling of 4-bromo-3,5-dimethyl-1H-pyrazole with an arylboronic acid using conventional heating.
Materials:
-
4-Bromo-3,5-dimethyl-1H-pyrazole
-
Arylboronic acid
-
XPhos Pd G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
To a Schlenk tube, add 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 mmol, 1.0 equiv) and the arylboronic acid (2.0 mmol, 2.0 equiv).
-
Add XPhos Pd G2 (6-7 mol%) and K₃PO₄ (2.0 mmol, 2.0 equiv).[2]
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture at 100°C for 24 hours.[3]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3,5-dimethyl-1H-pyrazole.
Protocol 3: Suzuki Coupling of 4-Chloro-3,5-dimethyl-1H-pyrazole with a Highly Active Catalyst System
This protocol provides a general methodology for the coupling of the less reactive this compound, employing a highly active palladium catalyst system.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Sealed tube
-
Argon atmosphere
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0-3.0 equiv).[1]
-
Add 1,4-dioxane and water (typically in a 4:1 v/v ratio).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the tube and heat the reaction mixture at a temperature ranging from 100-120°C for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-aryl-3,5-dimethyl-1H-pyrazole.
Mandatory Visualization
The following diagrams illustrate the generalized workflow of the Suzuki-Miyaura coupling reaction and the logical relationship of halide reactivity.
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Relative reactivity of 4-halopyrazoles in Suzuki coupling.
References
spectroscopic analysis of 4-halo-3,5-dimethylpyrazoles: a comparative study
A Comparative Spectroscopic Analysis of 4-Halo-3,5-Dimethylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-halo-3,5-dimethylpyrazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The electronic and structural changes induced by halogen substitution (Br, I) at the 4-position of the 3,5-dimethylpyrazole core are elucidated through a comprehensive examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide aims to serve as a valuable resource for the identification, characterization, and further development of novel pyrazole-based compounds.
While this guide focuses on the bromo and iodo derivatives for which experimental data is readily available, the synthesis of 4-fluoro-3,5-dimethylpyrazole has been reported, suggesting its potential for future comparative studies.[1]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-bromo-3,5-dimethylpyrazole and 4-iodo-3,5-dimethylpyrazole, allowing for a direct comparison of the influence of the halogen substituent.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | NH | CH₃ (C3) | CH₃ (C5) |
| 4-Bromo-3,5-dimethylpyrazole | CDCl₃ | ~12.5 (br s) | 2.26 (s) | 2.28 (s) |
| 4-Iodo-3,5-dimethylpyrazole | DMSO-d₆ | 12.45 (br s) | 2.15 (s) | 2.15 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | C3 | C4 | C5 | CH₃ (C3) | CH₃ (C5) |
| 4-Bromo-3,5-dimethylpyrazole | CDCl₃ | 148.4 | 138.4 | 137.3 | 12.2 | 13.2 |
| 4-Iodo-3,5-dimethylpyrazole | DMSO-d₆ | 147.8 | 65.2 | 147.8 | 13.1 | 13.1 |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 4-Bromo-3,5-dimethylpyrazole | ~3100 (N-H stretch), ~2920 (C-H stretch), ~1570 (C=C stretch), ~1450 (C-H bend) |
| 4-Iodo-3,5-dimethylpyrazole | ~3100 (N-H stretch), ~2920 (C-H stretch), ~1560 (C=C stretch), ~1440 (C-H bend) |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4-Bromo-3,5-dimethylpyrazole | 174/176 (due to Br isotopes) | 95 [M-Br]⁺, 68, 41 |
| 4-Iodo-3,5-dimethylpyrazole | 222 | 95 [M-I]⁺, 68, 41 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols applicable to the analysis of 4-halo-3,5-dimethylpyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹H NMR, typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45°, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used.
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer.[2] For solid samples, the KBr pellet method or the thin solid film method is commonly employed.[3] In the KBr pellet method, a small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to evaporate, leaving a thin film of the compound.[3] The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.[4] The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized 4-halo-3,5-dimethylpyrazole.
Caption: General workflow for the synthesis and spectroscopic characterization of 4-halo-3,5-dimethylpyrazoles.
Comparative Discussion
The spectroscopic data reveals distinct trends related to the nature of the halogen substituent at the 4-position of the 3,5-dimethylpyrazole ring.
-
¹H NMR Spectroscopy: The chemical shift of the N-H proton is broad and appears at a relatively high chemical shift, indicative of its acidic nature and potential for hydrogen bonding. The methyl protons at the C3 and C5 positions show distinct singlets. A slight upfield shift is observed for the methyl protons in the 4-iodo derivative compared to the 4-bromo derivative, which can be attributed to the difference in the electronegativity and anisotropic effects of the halogen atoms. A similar trend of downfield shifts with increasing electronegativity of the halogen has been observed in 4-halopyrazoles.[5]
-
¹³C NMR Spectroscopy: The most significant effect of the halogen is observed at the C4 carbon, to which it is directly attached. The chemical shift of C4 is dramatically different between the bromo and iodo derivatives, reflecting the strong electronic influence of the halogen. The chemical shifts of the C3 and C5 carbons are also influenced, though to a lesser extent.
-
Infrared Spectroscopy: The IR spectra of both compounds are characterized by a broad absorption band around 3100 cm⁻¹, corresponding to the N-H stretching vibration, which is typical for pyrazole derivatives and indicative of hydrogen bonding in the solid state. The C-H stretching and bending vibrations of the methyl groups are also clearly visible. Subtle shifts in the positions of the C=C stretching and C-H bending vibrations can be attributed to the electronic effects of the different halogen substituents.
-
Mass Spectrometry: The mass spectra of both compounds show clear molecular ion peaks. A characteristic isotopic pattern is observed for the 4-bromo derivative due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance. The primary fragmentation pathway for both molecules involves the loss of the halogen atom, leading to a common fragment ion at m/z 95, which corresponds to the 3,5-dimethylpyrazolyl cation. This indicates that the C-X (X=Br, I) bond is the most labile under electron ionization conditions.
References
4-Chloro-3,5-dimethyl-1H-pyrazole: A Critical Evaluation as a Synthetic Intermediate in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that significantly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive validation of 4-chloro-3,5-dimethyl-1H-pyrazole as a versatile synthetic intermediate, with a particular focus on its application in the synthesis of bioactive molecules, including selective COX-2 inhibitors. We present a comparative analysis of its performance against alternative intermediates, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. Its pyrazole core is a key pharmacophore in numerous therapeutic agents, prized for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The presence of a chloro substituent at the 4-position and two methyl groups at the 3- and 5-positions offers specific advantages in terms of reactivity and steric hindrance, influencing the regioselectivity of subsequent reactions.
Performance Comparison: Synthesis of Pyrazole Derivatives
The utility of a synthetic intermediate is best assessed by its performance in chemical reactions leading to a desired product. Here, we compare the synthesis of this compound with other halogenated pyrazoles and its subsequent application in the synthesis of more complex molecules.
Synthesis of Halogenated Pyrazoles
The synthesis of this compound can be achieved through various methods, each with its own advantages and disadvantages. The following table summarizes a comparison of different synthetic approaches for halogenated pyrazoles.
| Method | Substrate | Reagent | Yield (%) | Reaction Time | Notes |
| Electrosynthesis | 3,5-dimethylpyrazole | NaCl (aq) | 92%[4] | Not Specified | High yield, utilizes readily available starting materials. |
| Mechanochemical | 3,5-dimethylpyrazole | Trichloroisocyanuric acid (TCCA) | High (not quantified) | Short | Solvent-free, environmentally friendly approach. |
| Direct Halogenation | 3-aryl-1H-pyrazol-5-amines | N-halosuccinimide (NXS) | Moderate to Excellent[5] | 3-6 hours | Effective for a range of substituted pyrazoles.[5] |
| Vilsmeier-Haack | Phenyl hydrazones | POCl₃, DMF | Good (not quantified) | 6 hours | Useful for synthesizing 4-formyl-pyrazoles.[6] |
Table 1: Comparison of Synthetic Methods for Halogenated Pyrazoles. This table highlights the high yield achievable for the electrosynthesis of this compound.
Application in the Synthesis of Bioactive Molecules
Experimental Protocols
Electrosynthesis of this compound
This protocol is based on the electrosynthesis method which provides a high yield of the target intermediate.[4]
Materials:
-
3,5-dimethylpyrazole
-
4 M aqueous NaCl solution
-
Chloroform (CHCl₃)
-
Platinum (Pt) anode
-
Diaphragm electrolytic cell
Procedure:
-
The anodic compartment of the diaphragm electrolytic cell is charged with a 4 M aqueous NaCl solution, chloroform, and 3,5-dimethylpyrazole.
-
Galvanostatic electrolysis is carried out using a platinum anode.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or ¹H NMR).
-
Upon completion, the organic layer is separated, washed, dried, and the solvent is evaporated to yield 3,5-dimethyl-4-chloropyrazole.
-
The product can be further purified by crystallization or chromatography.
Logical Workflow for Drug Discovery Utilizing Pyrazole Intermediates
The following diagram illustrates a typical workflow in a drug discovery program where a pyrazole intermediate like this compound would be utilized.
Caption: Workflow for the synthesis and evaluation of a bioactive compound using a pyrazole intermediate.
Signaling Pathway: COX-2 Inhibition
Many pyrazole-containing compounds, including the well-known drug Celecoxib, function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. Understanding this pathway is crucial for designing new anti-inflammatory agents.
Caption: Simplified signaling pathway of COX-2 and its inhibition by pyrazole-based drugs.
Conclusion
This compound stands out as a highly promising synthetic intermediate due to its efficient, high-yield synthesis via electrosynthesis and its potential for facile incorporation into complex bioactive molecules. While direct comparative performance data against other intermediates in specific, industrially relevant syntheses would further solidify its position, the available evidence strongly supports its validation for use in drug discovery and development programs. Its structural features make it an attractive starting point for the synthesis of novel pyrazole-based therapeutic agents, particularly in the realm of anti-inflammatory and anticancer research. Further studies focusing on direct head-to-head comparisons with other halogenated or functionalized pyrazoles in the synthesis of established APIs are warranted to fully delineate its advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JU | Review of the recent advances of pyrazole derivatives [aljouf-demo.accessapp.tn]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative Bioactivity of Pyrazole Derivatives in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various pyrazole derivatives. The data presented is supported by experimental findings from recent scientific literature, offering a comprehensive overview of their potential in anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral applications.
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility allows for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities. Several FDA-approved drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature the pyrazole motif, highlighting its therapeutic significance.[1] This guide synthesizes quantitative data from multiple studies to facilitate a comparative analysis of the performance of different pyrazole derivatives.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes like cell cycle progression and microtubule formation, as well as the induction of apoptosis.[2]
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives (IC50 values in µM)
| Pyrazole Derivative/Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12d | A2780 (Ovarian) | Not specified, but induced apoptosis | [2] |
| A549 (Lung) | Not specified, but induced apoptosis | [2] | |
| P388 (Leukemia) | Not specified, but induced apoptosis | [2] | |
| 161a | A-549 (Lung) | 4.91 | [3] |
| 161b | A-549 (Lung) | 3.22 | [3] |
| 163 | HepG-2 (Liver) | 12.22 | [3] |
| HCT-116 (Colon) | 14.16 | [3] | |
| MCF-7 (Breast) | 14.64 | [3] | |
| 157 | HTC-116 (Colon) | 1.51 | [3] |
| 158 | MCF-7 (Breast) | 7.68 | [3] |
| Compound 22 | MCF7 (Breast) | 2.82 | [4] |
| A549 (Lung) | 3.15 | [4] | |
| HeLa (Cervical) | 4.56 | [4] | |
| PC3 (Prostate) | 6.28 | [4] | |
| Compound 23 | MCF7 (Breast) | 3.14 | [4] |
| A549 (Lung) | 2.97 | [4] | |
| HeLa (Cervical) | 5.12 | [4] | |
| PC3 (Prostate) | 4.88 | [4] | |
| Compound 27 | MCF7 (Breast) | 16.50 | [4] |
| Compound 29 | MCF7 (Breast) | 17.12 | [4] |
| HepG2 (Liver) | 10.05 | [4] | |
| A549 (Lung) | 29.95 | [4] | |
| Caco2 (Colon) | 25.24 | [4] | |
| Compound 48 | HCT116 (Colon) | 1.7 | [4] |
| HeLa (Cervical) | 3.6 | [4] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5]
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives (MIC values in µg/mL)
| Pyrazole Derivative/Compound ID | S. aureus | E. coli | K. pneumoniae | C. albicans | A. niger | Reference |
| Compound 23 | 1.56-6.25 | - | - | - | - | [6] |
| Compound 32 | - | - | - | - | - | [6] |
| Imidazo-pyridine pyrazole 18 | <1 | <1 | <1 | - | - | [5] |
| Pyrano[2,3-c] pyrazole 5c | - | 6.25 | 6.25 | - | - | [5][7] |
| Hydrazone 21a | 62.5 | 125 | 62.5 | 7.8 | 2.9 | [8] |
| Compound 2 | - | - | - | - | 1 | [9] |
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] Selective inhibition of COX-2 is a key therapeutic target to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Pyrazole Derivative/Compound ID | Assay | Target | IC50 (µM) | % Inhibition | Reference |
| Celecoxib | In vitro | COX-2 | 0.04 | - | |
| 3-(trifluoromethyl)-5-arylpyrazole | In vitro | COX-2 | 0.02 | - | |
| 3,5-diarylpyrazoles | In vitro | COX-2 | 0.01 | - | |
| pyrazole-thiazole hybrid | In vitro | COX-2/5-LOX | 0.03 / 0.12 | - | |
| Compound 117a | In vitro | - | - | 93.80% | [3] |
| Compound 132b | In vitro | COX-2 | 0.0035 | - | [3] |
| Compound 2g | In vitro | Lipoxygenase | 80 | - | |
| Compound 4 | In vivo | Carrageenan-induced paw edema | - | Better than Diclofenac sodium | [9] |
| Compound 6g | In vitro | IL-6 expression | 9.562 | - |
Neuroprotective Activity
Several pyrazole derivatives have been investigated for their potential to protect neuronal cells from damage, a key strategy in the treatment of neurodegenerative diseases. Their mechanisms of action often involve anti-inflammatory and antioxidant effects.
Table 4: Comparative Neuroprotective Activity of Pyrazole Derivatives
| Pyrazole Derivative/Compound ID | Assay/Model | Finding | Reference |
| Compound 6g | LPS-stimulated BV2 microglial cells | Potent anti-inflammatory effect (IC50 of 9.562 µM for IL-6 suppression) | [3] |
| Pyrazolo[3,4-d]pyridazine (5e) | 6-OHDA-induced SH-SY5Y cell death | 110.7 ± 4.3% relative neuroprotection | |
| Phenylacetamide derivatives (3 & 4) | AChE enzyme inhibition and cell viability | Restore cell viability at lower doses | |
| Compound Ic | PTZ-induced neuroinflammation in mice | Ameliorated inflammatory mediators and oxidative stress | [6] |
Antiviral Activity
The exploration of pyrazole derivatives as antiviral agents is an active area of research. Certain derivatives have shown inhibitory activity against a range of viruses by targeting various stages of the viral life cycle.
Table 5: Comparative Antiviral Activity of Pyrazole Derivatives
| Pyrazole Derivative/Compound ID | Virus | Cell Line | EC50 / IC50 | Reference |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus (Lederle strain) | HEL | 7 µg/mL (EC50) | [1][2] |
| Hydrazone HQ | SARS-CoV-2 | Vero E6 | 0.052 mg/mL (IC50) | |
| MERS-CoV | Vero E6 | 0.302 mg/mL (IC50) | ||
| HCoV-229E | Vero E6 | 0.134 mg/mL (IC50) | ||
| Compound 30 | Hepatitis B virus (HBV) | - | 24.33 (HBsAg secretion) | |
| 2.22 (HBeAg secretion) | ||||
| Compound 32 | Bovine viral diarrhea virus (BVDV) | MDBK | 0.12 µmol/L (EC50) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison tables.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Compound Preparation: Serial dilutions of the pyrazole derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared along with its substrate, arachidonic acid.
-
Compound Incubation: The pyrazole derivative is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The production of prostaglandins, the products of the COX-catalyzed reaction, is measured using various methods such as enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme activity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]
- 9. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Stability of Halogenated Pyrazoles: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of halogenated pyrazoles is critical for the design and development of robust and effective pharmaceutical and agrochemical agents. The introduction of a halogen atom to the pyrazole scaffold can significantly influence its metabolic, thermal, and photostability, thereby impacting its pharmacokinetic profile, shelf-life, and efficacy. This guide provides an objective comparison of the stability of different halogenated pyrazoles, supported by available experimental data and detailed experimental protocols.
The stability of a halogenated pyrazole is intrinsically linked to the nature of the halogen substituent and its position on the pyrazole ring. The carbon-halogen (C-X) bond strength is a key determinant of thermal and photostability, following the general trend C-F > C-Cl > C-Br > C-I. This suggests that fluorinated pyrazoles are likely to be the most thermally stable, while iodinated pyrazoles are the most labile. Metabolic stability, on the other hand, is influenced by the susceptibility of the molecule to enzymatic degradation, which can be altered by the steric and electronic effects of the halogen.
Comparative Stability Data
| Halogen (at C4-position) | C-X Bond Dissociation Energy (kcal/mol) | Expected Relative Thermal Stability | Expected Relative Photostability | Notes |
| Fluoro- | ~116 | Highest | Highest | The strong C-F bond imparts high resistance to thermal and photolytic cleavage. |
| Chloro- | ~81 | High | High | Generally stable, but less so than the fluoro-analogue. |
| Bromo- | ~68 | Moderate | Moderate | The weaker C-Br bond makes it more susceptible to degradation. |
| Iodo- | ~51 | Low | Low | The labile C-I bond often leads to lower stability and potential for dehalogenation. |
Note: The bond dissociation energies are approximate values for aryl halides and are provided for comparative purposes. Actual values for substituted pyrazoles may vary.
A study on the crystal structures of 4-halogenated-1H-pyrazoles provides insights into the C-X bond lengths. Counterintuitively, the C-F bond is statistically longer than the sum of covalent radii, while the C-Cl, C-Br, and C-I bond lengths are progressively shorter, suggesting a degree of double bond character for the heavier halogens.[1] While this may seem to contradict the bond strength trend, the overwhelming difference in bond dissociation energy remains the primary driver of stability.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for assessing thermal, metabolic, and photostability are provided below.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of compounds.[2][3][4]
Objective: To determine the decomposition temperature and phase transitions of halogenated pyrazoles.
Instrumentation: A simultaneous TGA/DSC instrument.
Experimental Workflow:
TGA/DSC Experimental Workflow
Data Interpretation: The onset temperature of decomposition from the TGA curve provides a direct measure of the thermal stability. A higher decomposition temperature indicates greater thermal stability. The DSC curve will indicate melting points, which can also be influenced by the halogen substituent.
Metabolic Stability Assessment: In Vitro Liver Microsomal Assay
This assay determines the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.[5][6][7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of halogenated pyrazoles in human liver microsomes.
Materials:
-
Halogenated pyrazole test compounds
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Experimental Workflow:
Metabolic Stability Assay Workflow
Data Analysis: The concentration of the parent compound is plotted against time, and the half-life is determined from the slope of the line. A longer half-life indicates greater metabolic stability.
Photostability Assessment
This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.
Objective: To evaluate the stability of a halogenated pyrazole under standardized light exposure.
Light Source: A light source emitting a combination of UV and visible light, such as a xenon lamp or a metal halide lamp, with an output of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
Experimental Workflow:
Photostability Testing Workflow
Data Interpretation: A significant decrease in the parent compound concentration in the exposed sample compared to the dark control indicates photolability. The extent of degradation can be quantified to rank the photostability of different halogenated pyrazoles.
Conclusion
The stability of halogenated pyrazoles is a multifaceted property crucial for their development as therapeutic or agrochemical agents. While a definitive quantitative comparison across a full halogen series is not yet available, the principles of chemical bonding and reactivity provide a strong framework for predicting stability trends. Fluorinated pyrazoles are generally expected to exhibit the highest thermal and photostability due to the strength of the C-F bond. However, metabolic stability is more complex and is influenced by the specific enzymatic pathways involved. The provided experimental protocols offer a standardized approach for researchers to generate robust and comparable stability data for their specific halogenated pyrazole candidates, facilitating the selection of the most promising compounds for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 3. iitk.ac.in [iitk.ac.in]
- 4. particletechlabs.com [particletechlabs.com]
- 5. nuvisan.com [nuvisan.com]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Cost-Effectiveness of 4-Chloro-3,5-dimethyl-1H-pyrazole in Large-Scale Synthesis: A Comparative Guide
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks for large-scale synthesis is a critical decision driven by factors of cost, efficiency, and final product performance. 4-Chloro-3,5-dimethyl-1H-pyrazole is a key intermediate in the synthesis of various bioactive molecules. This guide provides a comprehensive analysis of its cost-effectiveness compared to potential alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Synthesis of this compound: A Cost-Effective Route
The industrial production of this compound is primarily achieved through the chlorination of 3,5-dimethyl-1H-pyrazole. This precursor is synthesized via the condensation of acetylacetone and hydrazine hydrate, a well-established and high-yielding reaction.[1]
Several methods for the chlorination of 3,5-dimethyl-1H-pyrazole have been reported, each with its own set of advantages and disadvantages in a large-scale setting.
Comparative Analysis of Synthesis Methods
| Method | Chlorinating Agent | Solvent | Yield (%) | Key Advantages | Key Disadvantages |
| Electrochemical Chlorination | NaCl (in situ generated Cl₂) | Aqueous NaCl/CHCl₃ | 92 | High yield, uses inexpensive starting materials. | Requires specialized electrochemical equipment. |
| Mechanochemical Chlorination | Trichloroisocyanuric acid (TCCA) | Solvent-free | High (not quantified) | Environmentally friendly (solvent-free), simple procedure. | TCCA can be a more expensive chlorinating agent. |
| Conventional Chlorination | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | Good (not quantified) | Well-established method, good for laboratory scale. | SO₂Cl₂ is corrosive and requires careful handling. |
Data summarized from literature reports.[2][3]
The electrochemical method, with a reported yield of 92%, presents a highly efficient route for large-scale production due to the low cost of sodium chloride.[2] The mechanochemical approach offers a green chemistry alternative by eliminating the need for solvents, although the cost of trichloroisocyanuric acid may be a consideration for industrial-scale synthesis.[3]
Cost-Effectiveness Comparison with Alternatives
The choice of an intermediate is highly dependent on the target molecule. For instance, in the synthesis of certain agrochemicals or pharmaceuticals, other substituted pyrazoles or different heterocyclic cores might be considered.
Hypothetical Case Study: Synthesis of a Pyrazole-Containing Fungicide
Let's consider a hypothetical scenario where this compound is a key intermediate for a novel fungicide. An alternative synthetic route might utilize 3,5-dimethyl-4-nitro-1H-pyrazole.
| Parameter | This compound Route | 3,5-Dimethyl-4-nitro-1H-pyrazole Route |
| Starting Material Cost | 3,5-dimethylpyrazole (moderate), Chlorinating agent (low to moderate) | 3,5-dimethylpyrazole (moderate), Nitrating agent (low) |
| Synthesis Complexity | Single-step chlorination, straightforward workup. | Single-step nitration, potentially more complex purification. |
| Typical Yield | ~92% (electrochemical) | ~79% (for 3-nitropyrazole, as a proxy)[2] |
| Downstream Reactivity | Chloro group is a versatile handle for cross-coupling reactions. | Nitro group requires reduction to an amine for further functionalization. |
| Overall Estimated Cost | Lower due to higher yield and simpler downstream processing. | Higher due to lower yield and additional synthetic steps. |
This comparison highlights that while the initial cost of reagents might be comparable, the higher yield and more direct functionalization pathway of the chloro-derivative contribute to its superior cost-effectiveness in a large-scale campaign.
Experimental Protocols
Protocol 1: Electrochemical Synthesis of this compound
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Sodium chloride (NaCl)
-
Chloroform (CHCl₃)
-
Water
-
Platinum (Pt) anode
-
Diaphragm electrolytic cell
Procedure:
-
The anodic compartment of the diaphragm electrolytic cell is charged with a 4 M aqueous NaCl solution (70 ml), chloroform (30 ml), and 3,5-dimethyl-1H-pyrazole (4.8 g, 0.05 mol).[2]
-
Galvanostatic electrolysis is carried out using a platinum anode.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous MgSO₄).
-
The solvent is removed under reduced pressure to yield 3,5-dimethyl-4-chloropyrazole. The reported yield for this procedure is 92%.[2]
Protocol 2: Mechanochemical Synthesis of this compound
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Trichloroisocyanuric acid (TCCA)
-
Silica gel
-
Zirconia (ZrO₂) milling balls and cell
Procedure:
-
In a 10 mL ZrO₂ milling cell, charge 3,5-dimethylpyrazole (2.08 mmol), TCCA (0.83 mmol), silica gel (200.0 mg), and two ZrO₂ milling balls (5.0 mm diameter).[3]
-
The mixture is milled at a specified frequency for a designated time.
-
After milling, the product is extracted from the reaction mixture using a suitable organic solvent.
-
The solvent is evaporated to yield the crude product, which can be further purified by column chromatography if necessary.[3]
Visualizing the Synthesis and Logic
To better illustrate the synthetic pathways and the decision-making process, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Decision-making logic for intermediate selection.
Conclusion
This compound presents a compelling case for its use in large-scale synthesis due to its high-yield, cost-effective production, and versatility as a chemical intermediate. The electrochemical synthesis route, in particular, offers an economically attractive and efficient method for industrial applications. While the optimal choice of an intermediate will always be context-dependent, this guide provides strong evidence that this compound should be a primary consideration for researchers and professionals in the field of drug development and agrochemical synthesis. The provided data and protocols serve as a valuable resource for process optimization and cost analysis.
References
A Comparative Guide to Alternatives for 4-Chloro-3,5-Dimethyl-1H-Pyrazole in Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib. 4-Chloro-3,5-dimethyl-1H-pyrazole serves as a versatile building block, with the C4-chloro substituent acting as a functional handle for various synthetic transformations, primarily cross-coupling reactions to form C-C and C-N bonds. However, the evolution of synthetic methodology has introduced powerful alternatives that offer advantages in efficiency, atom economy, and regioselectivity.
This guide provides an objective comparison of key alternatives to this compound for two critical transformations: N-Arylation and C4-Functionalization . We will explore direct C-H functionalization and the use of alternative coupling partners, supported by experimental data and detailed protocols.
N-Arylation of the Pyrazole Core
N-arylpyrazoles are prevalent motifs in pharmacologically active compounds. A traditional approach might involve the synthesis of an N-aryl-4-chloropyrazole followed by further modification. However, modern methods focus on the direct N-arylation of the pyrazole NH group, offering a more convergent and efficient route.
Alternative Strategy: Direct N-Arylation of 3,5-Dimethyl-1H-pyrazole
Instead of starting with a pre-functionalized pyrazole, direct N-arylation of the parent 3,5-dimethyl-1H-pyrazole with aryl halides is a highly effective alternative. Copper-catalyzed Ullmann-type couplings are particularly common and efficient for this transformation.
Caption: Workflow for Direct N-Arylation of Pyrazole.
Experimental Data Comparison:
The following table compares the yields of N-arylation reactions using a copper-diamine catalyzed system, which is effective for a broad range of aryl halides and nitrogen heterocycles.[1][2]
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | trans-1,2-Cyclohexanediamine | K₂CO₃ | Toluene | 110 | 22 | 93 | [1] |
| 2 | 4-Iodotoluene | trans-1,2-Cyclohexanediamine | K₂CO₃ | Toluene | 110 | 22 | 94 | [1] |
| 3 | 4-Bromoacetophenone | trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | 110 | 24 | 85 | [2] |
| 4 | 1-Bromo-4-nitrobenzene | trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | 110 | 24 | 91 | [2] |
Key Advantages of Direct N-Arylation:
-
Atom Economy: Avoids the introduction and subsequent displacement of a chlorine atom.
-
Versatility: A wide variety of commercially available aryl halides can be used, allowing for rapid diversification.[3]
-
Milder Conditions: While often requiring high temperatures, modern ligand systems have improved reaction conditions compared to classical methods.
C4-Functionalization: C-H Activation as a Superior Alternative
The primary role of the chloro group in this compound is to enable C4-functionalization via cross-coupling. The most significant modern alternative to this "pre-functionalization" strategy is the direct C-H functionalization of the C4 position of N-substituted pyrazoles.
Alternative Strategy: Palladium-Catalyzed Direct C4-Alkenylation
This approach activates the C-H bond at the 4-position of an N-protected pyrazole, allowing for the direct introduction of various functional groups, such as alkenes (Heck-type reaction). This bypasses the need to synthesize and isolate the chlorinated intermediate.[4][5]
Caption: Comparison of C4-Functionalization Pathways.
Experimental Data Comparison:
The table below summarizes the results for the direct C-H alkenylation of 1-phenyl-3,5-dimethyl-1H-pyrazole with various activated alkenes.[5]
| Entry | Alkene Partner | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ | Dioxane | 100 | 24 | 85 | [5] |
| 2 | Styrene | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ | Dioxane | 100 | 24 | 72 | [5] |
| 3 | N,N-Dimethylacrylamide | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ | Dioxane | 100 | 24 | 81 | [5] |
| 4 | Phenyl vinyl sulfone | Pd(OAc)₂ (10 mol%) | Ag₂CO₃ | Dioxane | 100 | 24 | 78 | [5] |
Key Advantages of C-H Functionalization:
-
Step Economy: Eliminates the chlorination step, shortening the synthetic sequence.[6][7]
-
Reduced Waste: Avoids the use of halogenating agents and the formation of halide waste streams.
-
Novel Reactivity: Opens pathways to functional groups that may be incompatible with the conditions required for preparing or using the chlorinated pyrazole.[8][9]
Alternative Halogens and Pseudohalogens for Cross-Coupling
When a pre-functionalization strategy is necessary, other halogens (Br, I) or pseudohalogens (OTf) can offer superior reactivity in cross-coupling reactions compared to chlorine. Bromo- and iodo-pyrazoles are generally more reactive in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than their chloro-analogs, often allowing for milder reaction conditions and lower catalyst loadings.
Reactivity Trend: I > Br > OTf > Cl
While specific experimental data for the direct comparison of 4-halo-3,5-dimethyl-1H-pyrazoles is sparse in a single publication, the principles of cross-coupling reactivity are well-established. The higher reactivity of bromides and iodides is due to the lower bond dissociation energy of the C-X bond and their greater propensity to undergo oxidative addition to the Pd(0) catalyst.
Experimental Protocols
Protocol 1: General Procedure for Copper-Diamine-Catalyzed N-Arylation of 3,5-Dimethyl-1H-pyrazole[1][2]
An oven-dried resealable Schlenk tube is charged with CuI (0.1 mmol, 10 mol%), 3,5-dimethyl-1H-pyrazole (1.2 mmol), the aryl halide (1.0 mmol), and anhydrous potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon. Dioxane (1.0 mL) and trans-1,2-cyclohexanediamine (0.2 mmol, 20 mol%) are added via syringe. The Schlenk tube is sealed, and the reaction mixture is stirred and heated at 110 °C for 22-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 1-aryl-3,5-dimethyl-1H-pyrazole.
Protocol 2: General Procedure for Palladium-Catalyzed C4-Alkenylation of 1-Phenyl-3,5-dimethyl-1H-pyrazole[5]
To a screw-cap vial is added 1-phenyl-3,5-dimethyl-1H-pyrazole (0.2 mmol), the alkene (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), and silver carbonate (0.4 mmol). The vial is sealed, and dioxane (1.0 mL) is added. The mixture is stirred vigorously at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the C4-alkenylated pyrazole.
Conclusion
While this compound remains a useful synthetic intermediate, modern synthetic methods provide powerful and often superior alternatives.
-
For N-Arylation , direct coupling with the parent pyrazole is more efficient and atom-economical.
-
For C4-Functionalization , direct C-H activation offers a shorter, cleaner, and more elegant route to a wide array of functionalized pyrazoles, avoiding the need for a pre-installed halogen.
Researchers and drug development professionals are encouraged to consider these alternative strategies to optimize synthetic routes, reduce waste, and accelerate the discovery of novel chemical entities. The choice of strategy will ultimately depend on the specific target molecule, available starting materials, and desired functional group tolerance.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct C-H Alkenylation of Functionalized Pyrazoles. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Functionalized Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its versatility allows for extensive functionalization, enabling the development of potent and selective therapeutic agents. However, achieving absolute target specificity across the highly conserved human kinome remains a significant challenge. Off-target effects can lead to unforeseen toxicities or beneficial polypharmacology, making a thorough understanding of cross-reactivity essential for drug development.
This guide provides an objective comparison of the cross-reactivity profiles of various functionalized pyrazole-based kinase inhibitors, supported by experimental data. We delve into the methodologies used to assess selectivity and visualize the key signaling pathways often modulated by these compounds.
Comparative Selectivity Profiles of Pyrazole-Based Kinase Inhibitors
The degree of selectivity of a pyrazole-based inhibitor is critically influenced by the nature and position of its functional groups. Substitutions on the pyrazole ring and its appended moieties can exploit subtle differences in the ATP-binding pockets of various kinases, thereby enhancing selectivity. The following tables summarize the inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against their primary targets and key off-targets, illustrating the impact of these structural modifications.
| Compound/Reference | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Selectivity (Fold) |
| Tozasertib (VX-680) | Aurora A | 0.6 | FLT3 | 24 | 40 |
| Aurora B | 18 | LYN | 48 | 2.7 | |
| Aurora C | 4.6 | SRC | 60 | 13 | |
| Ruxolitinib | JAK1 | 3.3 | TYK2 | 19 | 5.8 |
| JAK2 | 2.8 | JAK3 | 428 | 152 | |
| Compound 6 [1] | Aurora A | 160 | HCT116 (cell line) | 390 (µM) | - |
| MCF7 (cell line) | 460 (µM) | - | - | - | |
| SR-3576 [2] | JNK3 | 7 | p38α | >20,000 | >2800 |
| SR-3737 [2] | JNK3 | 12 | p38α | 3 | 0.25 |
Understanding the Structure-Activity Relationship (SAR) for Selectivity
The data presented above highlights how modifications to the pyrazole scaffold can dramatically alter the selectivity profile of an inhibitor.
For instance, the aminopyrazole class of inhibitors, such as SR-3576, demonstrates remarkable selectivity for JNK3 over the closely related p38 kinase.[2] This selectivity is attributed to the highly planar nature of the pyrazole and its N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38.[2] In contrast, indazole-based inhibitors like SR-3737, which have a different bicyclic core, are potent inhibitors of both JNK3 and p38, showcasing a lack of selectivity between these two kinases.[2]
Furthermore, even small modifications can have a significant impact. The addition of a methyl group to the pyrazole ring of some inhibitors can introduce steric hindrance that prevents binding to off-target kinases like CDK2. The development of a new series of 3-amino-1H-pyrazole-based kinase inhibitors revealed that minor alterations, particularly on the pyrazole ring, had substantial effects on the selectivity of the synthesized compounds.[3]
Key Signaling Pathways Targeted by Pyrazole Inhibitors
To fully appreciate the implications of on- and off-target inhibitor activity, a foundational understanding of the signaling pathways they modulate is crucial. Below are simplified representations of the JAK/STAT and CDK/Cyclin signaling cascades, which are frequently targeted by pyrazole-based inhibitors.
Experimental Protocols for Assessing Cross-Reactivity
A systematic workflow is crucial for the comprehensive evaluation of novel kinase inhibitors. This typically begins with broad screening to determine potency and selectivity, followed by more detailed mechanistic assays to confirm target engagement and understand the downstream consequences of inhibition.
Kinase Selectivity Profiling (Biochemical Assay)
This assay format is designed to determine the inhibitory activity of a compound against a large panel of purified kinases.
Protocol:
-
Reagent Preparation:
-
Prepare a 2.5X kinase buffer.
-
Create working stocks of each kinase and their corresponding ATP/substrate solutions.
-
Prepare serial dilutions of the pyrazole inhibitor.
-
-
Assay Plate Setup (384-well plate):
-
Dispense the pyrazole inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add the kinase working stocks to the wells.
-
Initiate the reaction by adding the ATP/substrate working stocks to the wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Quantify kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Luminescence is proportional to ADP concentration and, therefore, kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each inhibitor concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses whether a compound binds to its target protein within the complex environment of a cell. The principle is that a protein's thermal stability increases when it is bound to a ligand.[4][5]
Protocol:
-
Cell Treatment: Treat intact cells with the pyrazole-based inhibitor or a vehicle control for a specified duration.
-
Heating Step:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.
-
-
Cell Lysis and Separation:
-
Lyse the cells to release the intracellular contents.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using a detection method such as Western blot or AlphaScreen®.
-
-
Data Analysis:
-
Generate a melting curve for the target protein in the presence and absence of the inhibitor.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement.
-
Western Blot for Downstream Signaling Analysis
Western blotting is a powerful technique to measure changes in the phosphorylation status of downstream substrates of a target kinase, providing a direct readout of target engagement and inhibition in a cellular context.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of the pyrazole inhibitor for a predetermined time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein.
-
Normalize the data to a loading control (e.g., total protein or a housekeeping protein like GAPDH or β-actin) to account for any variations in protein loading.
-
A dose-dependent decrease in the phosphorylation of the downstream substrate indicates effective target inhibition by the pyrazole compound.
-
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Benchmarking 4-Chloropyrazoles in Palladium-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of pyrazole scaffolds is a critical step in the synthesis of diverse compound libraries for drug discovery. Among the various methods, palladium-catalyzed cross-coupling reactions offer a powerful tool for C-C and C-N bond formation. This guide provides an objective comparison of the performance of 4-chloropyrazoles against their 4-bromo and 4-iodo counterparts in key palladium-catalyzed reactions, supported by experimental data.
The choice of halogen on the pyrazole ring significantly impacts reactivity, with the general trend following the carbon-halogen bond strength: C-I < C-Br < C-Cl. Consequently, 4-iodopyrazoles are typically the most reactive, followed by 4-bromopyrazoles, with 4-chloropyrazoles being the least reactive. However, the cost-effectiveness, stability, and commercial availability of 4-chloropyrazoles make them an attractive starting material, provided that a sufficiently active catalytic system is employed. This guide explores the nuances of this reactivity trade-off in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Comparative Performance in Key Palladium-Catalyzed Reactions
The following tables summarize the performance of 4-chloro, 4-bromo, and 4-iodopyrazoles in selected palladium-catalyzed cross-coupling reactions. The data highlights the need for more active catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve comparable yields with 4-chloropyrazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. As illustrated in the table below, the reactivity of 4-halopyrazoles in this reaction is highly dependent on the nature of the halogen.
| 4-Halopyrazole | Catalyst System | Base | Yield (%) | Remarks |
| 4-Iodopyrazole | Pd(OAc)₂, SPhos | K₂CO₃ | 85-95 | Highest reactivity, but prone to dehalogenation side reactions.[1] |
| 4-Bromopyrazole | XPhos Pd G2 | K₃PO₄ | 80-93 | Good balance of reactivity and stability.[1] |
| 4-Chloropyrazole | Pd(OAc)₂, SPhos | K₃PO₄ | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki-Miyaura coupling, the efficiency with 4-halopyrazoles is dictated by the C-X bond strength.
| 4-Halopyrazole | Catalyst System | Base | Yield (%) | Remarks |
| 4-Iodopyrazole | Pd(OAc)₂, P(OEt)₃ | Et₃N | ~95 | High yields with appropriate ligand selection.[2] |
| 4-Bromopyrazole | IMes-Pd(dmba)Cl | Cs₂CO₃ | ~32 | Moderate yields, catalyst system is crucial.[2] |
| 4-Chloropyrazole | Pd(OAc)₂, L15 | KOAc | Good | Chemoselective arylation of C-Cl over C-OTf has been demonstrated.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The reactivity trend of 4-halopyrazoles is again observed, with 4-chloropyrazoles requiring more forcing conditions.
| 4-Halopyrazole | Catalyst System | Base | Yield (%) | Remarks |
| 4-Iodopyrazole | Pd(dba)₂/tBuDavePhos | NaOtBu | Low | Less effective than the bromo derivative in this specific system.[4] |
| 4-Bromopyrazole | Pd(dba)₂/tBuDavePhos | NaOtBu | High | Most effective substrate for amination with amines lacking β-hydrogens.[1][4] |
| 4-Chloropyrazole | Pd(dba)₂/tBuDavePhos | NaOtBu | Moderate | Shows moderate reactivity, less than the bromo derivative.[1][4] |
Experimental Workflows and Methodologies
To provide a practical context for the data presented, this section outlines typical experimental workflows and detailed protocols for the discussed palladium-catalyzed reactions.
General Experimental Workflow for Comparing 4-Halopyrazole Reactivity
The following diagram illustrates a generalized workflow for the comparative analysis of 4-halopyrazoles in a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling of a 4-Chloropyrazole:
A mixture of 4-chloro-1-methylpyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and a palladium catalyst system such as Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) is taken in a dry Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene or dioxane) is then added, and the mixture is heated at 80-110 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Reaction of a 4-Chloropyrazole:
In a sealed tube, 4-chloro-1-tritylpyrazole (1.0 equiv), an alkene (1.5 equiv), a palladium source such as Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., P(OEt)₃, 10 mol%), and a base like triethylamine (Et₃N, 2.0 equiv) are combined in a suitable solvent such as DMF or acetonitrile. The vessel is sealed and heated to 100-120 °C for 16-24 hours. Upon cooling, the reaction mixture is filtered to remove inorganic salts and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The final product is isolated via column chromatography.
Buchwald-Hartwig Amination of a 4-Chloropyrazole:
Under an inert atmosphere, a reaction vessel is charged with the 4-chloropyrazole (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor like Pd₂(dba)₃ (2-5 mol%), a bulky phosphine ligand such as tBuDavePhos (4-10 mol%), and a strong base, for instance, sodium tert-butoxide (NaOtBu, 1.4 equiv). Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed, and the reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the crude product, which is then purified by chromatography.[1]
Signaling Pathways and Catalytic Cycles
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for 4-chloro-3,5-dimethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-chloro-3,5-dimethyl-1H-pyrazole. The following procedures are based on best practices for handling similar chlorinated pyrazole derivatives and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Use chemical safety goggles that provide a complete seal around the eyes or a full-face shield to protect against splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves may offer initial protection, but for prolonged contact with chlorinated compounds, gloves made of Viton™ or Butyl rubber are recommended.[1] Always inspect gloves for tears or degradation before use and dispose of them properly after handling the chemical.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and spills. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential when working with this compound to minimize exposure and ensure safety.
1. Preparation and Precautionary Measures:
-
Conduct a Risk Assessment: Before beginning any experiment, perform a thorough risk assessment that considers the specific procedures, quantities, and potential for exposure.
-
Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and properly labeled waste containers, are readily accessible in the designated work area.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Inspect PPE: Check all personal protective equipment for any signs of damage or contamination before use.
2. Handling the Chemical:
-
Work in a Fume Hood: All manipulations, including weighing and transferring, of this compound should be performed within a certified chemical fume hood.[1]
-
Avoid Inhalation and Contact: Handle the compound carefully to prevent the generation of dust or aerosols.[1] Avoid direct contact with skin, eyes, and clothing.[1]
-
Grounding: When transferring large quantities of the solid, take precautionary measures against static discharge.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly after handling the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Container Requirements | Disposal Instructions |
| Solid Waste | Labeled, sealed, and chemically resistant container | Dispose of unused or expired solid this compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated "Chlorinated Solid Waste" container.[3] |
| Liquid Waste | Labeled, sealed, and chemically resistant container with a screw-top cap | Solutions containing this compound should be collected in a designated "Chlorinated Liquid Waste" container. Do not mix with non-halogenated waste.[1][3] |
Step-by-Step Disposal Procedure
-
Segregate Waste: At the point of generation, separate chlorinated waste from all other waste streams.
-
Label Containers: Clearly label all waste containers with the full chemical name and the words "Hazardous Waste."
-
Store Waste Securely: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[3] Never dispose of this compound down the drain or in the regular trash.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
